Mal-PEG8-Val-Cit-PAB-MMAF
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C81H129N11O24 |
|---|---|
Molecular Weight |
1640.9 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1 |
InChI Key |
CAJDSTOEJLTDKH-OESLGJJGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the MMAF Payload in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. We will explore its core mechanism of action, from antibody-mediated delivery to the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular and experimental pathways.
Introduction to MMAF in the Context of ADCs
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[2]
MMAF is a synthetic and highly potent analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][] It belongs to the auristatin family of microtubule inhibitors, which are among the most common payloads used in ADC development.[2][4] The defining structural feature of MMAF is the presence of a charged C-terminal phenylalanine residue.[2][] This moiety renders the molecule less permeable to the cell membrane compared to its uncharged counterpart, Monomethyl Auristatin E (MMAE), a distinction that has profound implications for its mechanism of action and therapeutic application.[1][6]
Core Mechanism of Action
The therapeutic effect of an MMAF-based ADC is the result of a multi-step process that ensures the targeted delivery and activation of the payload within the cancer cell.
2.1 ADC Binding, Internalization, and Payload Release The journey of MMAF begins with the mAb component of the ADC binding to its specific target antigen on the surface of a cancer cell.[] Following this binding event, the entire ADC-antigen complex is internalized into the cell, typically via receptor-mediated endocytosis.[7] The resulting endosome traffics to and fuses with a lysosome.[]
Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody to MMAF is cleaved.[] For ADCs employing a protease-sensitive linker, such as the commonly used valine-citrulline (vc) dipeptide, lysosomal enzymes like cathepsin B hydrolyze the linker to release the active MMAF payload into the cytoplasm.[][9] In ADCs that utilize a non-cleavable linker (e.g., maleimidocaproyl or 'mc'), the antibody itself is proteolytically degraded, releasing an amino acid-linker-MMAF adduct (e.g., cysteine-mc-MMAF) which remains fully cytotoxic.[4][10]
2.2 Microtubule Disruption and Mitotic Arrest Once liberated in the cytoplasm, MMAF targets its intracellular substrate: tubulin.[11][12] It functions as a potent anti-mitotic agent by binding to tubulin dimers at the vinca domain, which is located at the interface between α- and β-tubulin subunits.[2][13][14] This binding action inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and are critical for forming the mitotic spindle during cell division.[1][11][12]
The inhibition of tubulin polymerization leads to the disruption of microtubule dynamics and prevents the formation of a functional mitotic spindle.[11] This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.[4][9][11]
2.3 Induction of Apoptosis Prolonged arrest in the G2/M phase is an unsustainable state for the cell. This sustained mitotic block ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][][11] This final step ensures the potent, targeted elimination of the cancer cell that internalized the ADC.
digraph "MMAF_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5", dpi=300, width=8];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
}
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
5.2 Protocol: Bystander Effect Co-Culture Assay
This assay evaluates the ability of an MMAF-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[15]
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The total cell density should be similar to that used in the standard cytotoxicity assay. As controls, plate each cell line separately (monoculture).
-
Treatment: Treat the co-culture and monoculture wells with a serial dilution of the MMAF-ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Use a high-content imaging system or a flow cytometer to count the number of viable Ag- (GFP-positive) cells.
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations.
-
A significant decrease in the viability of Ag- cells specifically in the co-culture indicates a bystander effect. For MMAF-ADCs, this effect is expected to be minimal or non-existent.
Signaling Pathway Visualization
MMAF-induced cytotoxicity culminates from its direct interference with the cell cycle machinery, leading to an apoptotic cascade.
Caption: Signaling cascade of MMAF-induced G2/M arrest and apoptosis.
Conclusion
Monomethyl Auristatin F is a highly effective cytotoxic payload for antibody-drug conjugates, operating through a well-defined mechanism of microtubule disruption, cell cycle arrest, and apoptosis. Its key characteristic is its charged nature, which dramatically increases its targeted potency while limiting its membrane permeability and thus its bystander effect. This makes MMAF-ADCs a precision tool best suited for tumors with uniform and high-level antigen expression. Understanding these core principles is essential for the rational design and strategic development of the next generation of effective and safe ADC therapeutics.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 14. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Components of Mal-PEG8-Val-Cit-PAB-MMAF
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. It is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy. This document details the structure and function of each component, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its structure and mechanism of action.
Introduction to this compound
This compound is a highly specialized chemical entity designed for the targeted delivery of a potent cytotoxic agent to cancer cells. As a critical component of an antibody-drug conjugate, it connects a monoclonal antibody (mAb) to the cytotoxic drug, monomethyl auristatin F (MMAF). The design of this linker-drug ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Structure and Components
The this compound conjugate is a modular system, with each component playing a distinct and crucial role in its overall function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C81H129N11O24 | [1] |
| Molecular Weight | 1640.95 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99.0% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [2][3] |
Maleimide (Mal)
The maleimide group serves as the reactive handle for covalent attachment of the linker-drug to the monoclonal antibody. It specifically and efficiently reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable thioether bond. This conjugation chemistry is widely used in the development of ADCs due to its reliability and specificity.
Polyethylene Glycol (PEG8)
The PEG8 component is an eight-unit polyethylene glycol spacer. The primary functions of this hydrophilic spacer are to:
-
Increase aqueous solubility: The PEG chain improves the overall solubility of the often hydrophobic drug-linker conjugate, which can prevent aggregation and improve the pharmacokinetic properties of the resulting ADC.
-
Provide steric hindrance: The spacer can reduce the potential for aggregation of the ADC and may also influence the binding affinity of the antibody to its target antigen.
Valine-Citrulline (Val-Cit)
The Val-Cit dipeptide is a critical element of the linker's conditional cleavage strategy. This specific dipeptide sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are highly active in the lysosomal compartment of cells. The Val-Cit linker is designed to be stable in the bloodstream, where the activity of such proteases is minimal, thus preventing premature release of the cytotoxic payload.
p-Aminobenzyl Alcohol (PAB)
The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction. This spontaneous electronic cascade results in the release of the unmodified cytotoxic drug, MMAF, and carbon dioxide. This self-immolative feature is crucial as it ensures that the released drug is in its fully active form.
Monomethyl Auristatin F (MMAF)
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and the cytotoxic payload of this conjugate.[2] It is a derivative of the natural product dolastatin 10. MMAF functions as a tubulin polymerization inhibitor.[4] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[4] The C-terminal phenylalanine of MMAF contributes to its reduced membrane permeability compared to its analogue, MMAE, which can influence its bystander killing effect.[5]
Mechanism of Action
The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC utilizing the this compound linker-drug.
Caption: Mechanism of action of an ADC with a cleavable linker.
Quantitative Data
The following table summarizes available quantitative data for MMAF and ADCs containing MMAF. It is important to note that the specific activity of a this compound-containing ADC will be dependent on the specific antibody and target cell line used.
Table 2: In Vitro Cytotoxicity of MMAF and MMAF-based ADCs
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| MMAF (free drug) | Karpas 299 | 119 | [4] |
| H3396 | 105 | [4] | |
| 786-O | 257 | [4] | |
| Caki-1 | 200 | [4] | |
| Belantamab mafodotin (anti-BCMA ADC with non-cleavable linker) | Multiple Myeloma cell lines | 100 - 200 | [6] |
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the use and characterization of this compound in the context of ADC development.
General Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is often proprietary, a general synthetic strategy can be outlined based on available literature for similar compounds. The synthesis is a multi-step process that involves the sequential coupling of the individual components.
Caption: General synthetic workflow for this compound.
Antibody Conjugation
The following protocol describes a general method for the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the reduction of disulfide bonds.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved linker-drug to the reduced antibody solution. A typical molar excess of the linker-drug is used to drive the reaction to completion.
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours or overnight).
-
-
Purification:
-
Remove unreacted linker-drug and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is then buffer-exchanged into a suitable formulation buffer for storage.
-
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several analytical techniques.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will have a longer retention time on the HIC column. The average DAR can be calculated from the peak areas of the different ADC species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. The conjugated and unconjugated chains are then separated by RP-HPLC. The DAR can be calculated based on the relative peak areas of the different chain species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide information on the distribution of drug-loaded species. Alternatively, the ADC can be deglycosylated and/or reduced prior to MS analysis to simplify the mass spectrum and facilitate DAR calculation.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.
-
Reaction Setup:
-
Incubate the ADC with recombinant human cathepsin B in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0) containing a reducing agent like DTT.
-
The reaction is typically carried out at 37°C.
-
-
Analysis:
-
At various time points, aliquots of the reaction mixture are taken and the reaction is quenched.
-
The amount of released MMAF is quantified by RP-HPLC or LC-MS/MS.
-
The kinetic parameters of the cleavage reaction (e.g., kcat, Km) can be determined by measuring the rate of MMAF release at different substrate concentrations.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potential of the ADC against cancer cell lines.
-
Cell Seeding:
-
Seed the target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug (MMAF).
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
This compound is a sophisticated and highly effective drug-linker system for the development of antibody-drug conjugates. Its modular design, incorporating a specific conjugation moiety, a solubility-enhancing spacer, a conditionally cleavable dipeptide, a self-immolative linker, and a potent cytotoxic payload, represents a significant advancement in the field of targeted cancer therapy. Understanding the structure, function, and experimental considerations of each component is essential for the successful design and development of novel and effective ADCs for clinical applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 4. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAF for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) linker-payload system for the development of antibody-drug conjugates (ADCs). This guide details its core components, mechanism of action, and key experimental protocols, and presents available data to inform its application in oncology research and drug development.
Introduction to this compound
The this compound is a highly specialized chemical entity designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin F (MMAF), to cancer cells. It is comprised of several key functional components, each playing a critical role in the overall efficacy and safety profile of the resulting ADC.
-
Maleimide (Mal): This functional group provides a reactive handle for the covalent attachment of the linker-payload to the antibody. Specifically, it reacts with free sulfhydryl groups on cysteine residues of the antibody, forming a stable thioether bond.
-
Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the solubility and improves the pharmacokinetic properties of the ADC. PEGylation can reduce aggregation, decrease immunogenicity, and prolong the circulation half-life of the conjugate.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a substrate for the lysosomal enzyme Cathepsin B.[1][2][3] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a mechanism for selective drug release at the target site.[3]
-
p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active MMAF payload.[4][5]
-
Monomethyl Auristatin F (MMAF): MMAF is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for cell division.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis of cancer cells.[7]
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system is a multi-step process that relies on the specific targeting of cancer cells by the antibody component and the controlled release of the cytotoxic payload.
Caption: Intracellular trafficking and activation of a this compound ADC.
Quantitative Data
Comprehensive and directly comparable quantitative data for an ADC specifically utilizing the this compound linker is limited in publicly available literature. The following tables present representative data for ADCs with similar Val-Cit-MMAF constructs to provide an indication of expected performance.
Table 1: In Vitro Cytotoxicity of MMAF-based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| Reh | CD22 | αCD22 Ab-MMAE | 143.3 | [8] |
| JM1 | CD22 | αCD22 Ab-MMAE | 211.0 | [8] |
| Karpas 299 | CD30 | cAC10-vcMMAF | ~10 | [6] |
Note: The data presented is for MMAE-based or non-PEGylated MMAF ADCs. The PEG8 component is expected to influence the physicochemical properties and potentially the potency of the ADC.
Table 2: Representative Pharmacokinetic Parameters of MMAF-based ADCs in Mice
| ADC Construct | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) | Reference |
| anti-CD22-MC-MMAF | 10 | ~200 | ~25000 | ~0.4 | ~70 | [1] |
Note: This data is for a non-cleavable linker (MC) and serves as a general reference for the pharmacokinetics of an MMAF-containing ADC. The cleavable Val-Cit linker and the PEG8 spacer will impact these parameters.
Table 3: Representative In Vivo Efficacy of MMAF-based ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| anti-CD22-MC-MMAF | Ramos (NHL) | ~7 mg/kg, single dose | Significant tumor regression | [3] |
| anti-CD79b-MC-MMAF | Ramos (NHL) | ~2.5 mg/kg, single dose | Significant tumor regression | [3] |
Note: This data is for a non-cleavable linker and provides a general indication of the potential in vivo efficacy of MMAF-based ADCs.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of an ADC using this compound.
Antibody-Linker Conjugation
This protocol describes the conjugation of the this compound to a monoclonal antibody via maleimide-thiol chemistry.
Caption: A typical workflow for the synthesis and analysis of an ADC.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reactants using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of MMAF.
-
Assess the purity and aggregation of the ADC using SEC and SDS-PAGE.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the in vitro potency of the ADC using a colorimetric MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only as a background control and untreated cells as a viability control.
-
Incubate the plate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo antitumor activity of the ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line
-
ADC, control antibody, and vehicle control
-
Sterile PBS
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cancer cells in 100-200 µL of sterile PBS into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Dosing can be a single administration or multiple doses over a period of time.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Conclusion
The this compound linker-payload system represents a sophisticated and highly promising platform for the development of next-generation ADCs. Its modular design, incorporating a stable conjugation chemistry, a biocompatible spacer, a selectively cleavable linker, and a potent cytotoxic agent, offers a strong foundation for creating targeted cancer therapeutics with an improved therapeutic window. While further studies are needed to generate a comprehensive public dataset for ADCs utilizing this specific linker, the principles of its design and the available data on related constructs strongly support its potential in advancing the field of antibody-drug conjugates. The detailed protocols provided in this guide offer a starting point for researchers to effectively synthesize, characterize, and evaluate ADCs based on this technology.
References
- 1. Anti-CD22-MCC-DM1 and MC-MMAF conjugates: impact of assay format on pharmacokinetic parameters determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Payload | BroadPharm [broadpharm.com]
- 8. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Mal-PEG8-Val-Cit-PAB-MMAF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. This molecule is a sophisticated assembly designed for targeted delivery of the potent anti-cancer agent, Monomethyl Auristatin F (MMAF), to tumor cells. Understanding its properties is critical for the development of effective and safe ADC therapeutics.
Core Components and Structure
This compound is comprised of several key functional units, each playing a crucial role in the overall mechanism of action of the resulting ADC.
-
Maleimide (Mal): This functional group serves as a reactive handle for covalent conjugation to thiol groups present in the cysteine residues of a monoclonal antibody (mAb). This ensures a stable linkage between the linker-payload and the antibody.
-
Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the ADC.[1][2] This is particularly important as many cytotoxic payloads are hydrophobic, which can lead to aggregation and poor pharmacokinetic properties.[1][3] The PEG linker can also create spatial separation between the antibody and the payload.[2]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence constitutes a cleavable linker that is susceptible to enzymatic cleavage by cathepsin B, a protease that is often upregulated in the lysosomal compartment of tumor cells.[4][5][6] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug, MMAF.[4][5]
-
Monomethyl Auristatin F (MMAF): MMAF is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[7][8][9] This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis.[10]
Physicochemical Data
The following table summarizes the available quantitative data for this compound and its core components. It is important to note that specific experimental data for the complete conjugate is limited in publicly available literature, and some values are for closely related analogues.
| Property | Value | Component | Reference(s) |
| Molecular Weight | 1640.95 g/mol | Complete Conjugate | [11] |
| 731.98 g/mol | MMAF | [7] | |
| Chemical Formula | C81H129N11O23 | Complete Conjugate | [11] |
| C39H65N5O8 | MMAF | [7] | |
| Solubility | Soluble in DMSO. A related compound, Mal-PEG8-Val-Cit-PAB-MMAE, is soluble in DMSO at 110 mg/mL (requires sonication). | Complete Conjugate | [12] |
| Stability/Storage | Store powder at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. The Val-Cit linker is stable in plasma but is cleaved by cathepsin B in lysosomes. | Complete Conjugate | [11] |
Experimental Protocols
Detailed methodologies for the characterization of ADCs are crucial for ensuring their quality, efficacy, and safety. Below are representative protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound conjugate.
Methodology: Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of ADC linker-payloads.
-
Column: A C18 column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 75 mm, 3.5 µm) or a polyphenyl column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm and 254 nm.
-
Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Objective: To determine the average number of drug-linker molecules conjugated to a single antibody.
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for DAR determination.
-
Sample Preparation: The ADC is typically deglycosylated using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for large proteins (e.g., Waters ACQUITY UPLC BEH300 C4, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized to elute the intact ADC.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the mass of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached). The relative abundance of each species is used to calculate the weighted average DAR.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing cancer cells.
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][13]
-
Cell Lines: An antigen-positive cell line (target cells) and an antigen-negative cell line (control).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free drug (MMAF).
-
Incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a non-linear regression analysis.
Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by cathepsin B.
Methodology: This assay typically involves incubating the ADC with purified cathepsin B and analyzing the release of the payload.
-
Reaction Buffer: A buffer at a pH optimal for cathepsin B activity (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).
-
Procedure:
-
Incubate the ADC with purified human cathepsin B at 37°C.
-
Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released MMAF.
-
-
Data Analysis: Plot the concentration of released MMAF over time to determine the rate of cleavage.
Signaling Pathways and Experimental Workflows
MMAF Mechanism of Action and Apoptosis Induction
MMAF exerts its cytotoxic effect by disrupting the cellular microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Mechanism of action of a Val-Cit-PAB-MMAF ADC leading to apoptosis.
Experimental Workflow for ADC Characterization
A logical workflow is essential for the comprehensive characterization of an ADC. This involves a series of analytical and functional assays.
Caption: A typical experimental workflow for the characterization of an ADC.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For researchers and developers in the field of antibody-drug conjugates, a thorough experimental evaluation of these properties is paramount for the successful translation of these complex molecules into clinical candidates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. hpst.cz [hpst.cz]
- 7. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bot Detection [iris-biotech.de]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to Auristatin Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Auristatin derivatives, a class of potent antimitotic agents, have become a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. Their exceptional cytotoxicity, combined with the specificity of monoclonal antibodies, allows for the precise delivery of a powerful payload to tumor cells, minimizing systemic toxicity. This guide provides a comprehensive technical overview of auristatin derivatives, focusing on their mechanism of action, key derivatives like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), and the experimental protocols crucial for their evaluation in ADCs.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of action involves the inhibition of tubulin polymerization.[1][2] Auristatins bind to the vinca alkaloid-binding site on β-tubulin, a subunit of the microtubule polymer.[3] This binding prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4][5]
The remarkable potency of auristatin derivatives, often 100 to 1000 times more toxic than conventional chemotherapy drugs like doxorubicin, makes them ideal payloads for ADCs.[6][7]
Key Auristatin Derivatives in ADCs: MMAE and MMAF
Among the various synthetic analogs of the natural product dolastatin 10, MMAE and MMAF have emerged as the most widely utilized auristatin derivatives in ADC development.[3][8] Their structures are designed to include a handle for conjugation to a linker, enabling their attachment to a monoclonal antibody.[3]
Monomethyl Auristatin E (MMAE)
MMAE is a highly potent, membrane-permeable auristatin derivative.[9][10] Its ability to cross cell membranes contributes to a significant "bystander effect." After an ADC delivers MMAE to a target cancer cell and the payload is released, the membrane-permeable MMAE can diffuse into neighboring, antigen-negative tumor cells, leading to their death.[4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4]
Monomethyl Auristatin F (MMAF)
In contrast to MMAE, MMAF possesses a charged C-terminal phenylalanine, rendering it significantly less membrane-permeable.[2][9] This property largely confines the cytotoxic activity to the target cell, resulting in a diminished bystander effect.[9] However, the reduced membrane permeability can also lead to lower systemic toxicity.[] ADCs utilizing MMAF may be more suitable for targeting hematological malignancies or when a more localized cytotoxic effect is desired.
The choice between MMAE and MMAF as an ADC payload is a critical consideration in drug design, balancing the desired level of bystander killing with potential off-target toxicities.[12]
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for MMAE and MMAF, providing a basis for comparison in the context of ADC development.
| Derivative | IC50 Range (in vitro, various cancer cell lines) | Tubulin Polymerization Inhibition (IC50) | References |
| MMAE | 0.1 nM - 10 nM | ~1 µM | [13][14] |
| MMAF | 1 nM - 100 nM | ~1 µM | [9] |
Table 1: In Vitro Potency of Auristatin Derivatives
| Derivative | Membrane Permeability | Bystander Killing Potential | Key Structural Feature | References |
| MMAE | High | High | C-terminal norephedrine | [9][10] |
| MMAF | Low | Low | C-terminal phenylalanine (charged) | [2][9] |
Table 2: Physicochemical and Biological Properties
Experimental Protocols
The successful development and characterization of auristatin-based ADCs rely on a suite of robust experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency of an ADC against target cancer cells.[15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control (MMAE or MMAF). Add the treatments to the cells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Glo).[17]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[9]
Objective: To quantify the bystander killing effect of an ADC.
Methodology:
-
Cell Labeling: Label the antigen-positive "target" cells with a fluorescent marker (e.g., GFP) and the antigen-negative "bystander" cells with a different fluorescent marker (e.g., RFP).
-
Co-culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viable populations of target and bystander cells based on their fluorescent labels.
-
Data Analysis: Determine the IC50 of the ADC for both the target and bystander cell populations to assess the extent of the bystander effect.
In Vitro Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the inhibitory effect of auristatin derivatives on tubulin assembly.[18][19]
Objective: To determine the concentration of an auristatin derivative required to inhibit tubulin polymerization by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (a necessary cofactor for polymerization), and a fluorescence-based reporter that binds to polymerized microtubules.[18][20]
-
Inhibitor Addition: Add varying concentrations of the auristatin derivative (or ADC payload) to the reaction mixture in a 96-well plate.[21]
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[22]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of polymerized tubulin.[18]
-
Data Analysis: Plot the rate of polymerization against the inhibitor concentration to calculate the IC50 value.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to auristatin-based ADCs.
Caption: Mechanism of action for auristatin-based ADCs.
Caption: Apoptosis signaling induced by auristatins.
Caption: Workflow for preclinical ADC evaluation.
Mechanisms of Resistance
Despite the remarkable efficacy of auristatin-based ADCs, the development of resistance remains a clinical challenge. Understanding these mechanisms is crucial for developing next-generation ADCs and combination therapies.
-
Antigen Downregulation: Tumor cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.[23]
-
Impaired ADC Processing: Alterations in the endo-lysosomal pathway can hinder the cleavage of the linker and the release of the auristatin payload.[24]
-
Drug Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the released auristatin out of the tumor cell before it can exert its cytotoxic effect.[23][25]
-
Alterations in Tubulin: Mutations in tubulin or changes in the expression of tubulin isotypes can reduce the binding affinity of auristatins.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those in the Bcl-2 family, can render cells resistant to the pro-apoptotic signals initiated by mitotic arrest.[26]
Conclusion
Auristatin derivatives, particularly MMAE and MMAF, are potent and versatile payloads that have significantly contributed to the success of antibody-drug conjugates. Their well-characterized mechanism of action, coupled with the ability to modulate properties like membrane permeability and the bystander effect, provides a powerful toolkit for the design of next-generation cancer therapeutics. A thorough understanding of the experimental protocols for their evaluation and the potential mechanisms of resistance is paramount for the continued advancement of this promising class of drugs. As research continues, novel auristatin derivatives and innovative linker technologies will likely further enhance the therapeutic window and efficacy of ADCs in the fight against cancer.[27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. books.rsc.org [books.rsc.org]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 8. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. chemexpress.com [chemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 19. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
A Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAF for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG8-Val-Cit-PAB-MMAF. It covers its chemical specifications, key suppliers, and detailed experimental protocols for its application in ADC development. The information is tailored for researchers and scientists in the field of oncology and targeted therapeutics.
Introduction to this compound
This compound is a critical reagent in the construction of antibody-drug conjugates. It is a complex molecule that comprises three key components:
-
Maleimide (Mal): A reactive group that specifically and covalently attaches to free thiol (sulfhydryl) groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.
-
PEG8: An eight-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
Val-Cit-PAB: A protease-cleavable linker system. The dipeptide, valine-citrulline (Val-Cit), is specifically recognized and cleaved by Cathepsin B, an enzyme that is highly active within the lysosomal compartment of cells. This ensures that the cytotoxic payload is released intracellularly. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the active drug.
-
MMAF (Monomethyl Auristatin F): A potent antimitotic agent that inhibits tubulin polymerization, a critical process for cell division.[1] By disrupting the microtubule dynamics within a cancer cell, MMAF induces cell cycle arrest and subsequent apoptosis (programmed cell death).
This combination of a specific conjugation chemistry, a stable yet cleavable linker, and a highly potent cytotoxic payload makes this compound a valuable tool for the development of next-generation targeted cancer therapies.
Product Specifications and Suppliers
Sourcing high-quality this compound is crucial for reproducible and effective ADC development. The following table summarizes the key specifications and lists several prominent suppliers of this reagent.
| Specification | MedchemExpress | BroadPharm | TargetMol | GlpBio |
| Product Name | This compound | This compound | This compound | This compound |
| Catalog Number | HY-156758 | BP-43500 | T18299 | GC73695 |
| Molecular Formula | C₈₁H₁₂₉N₁₁O₂₄ | Not specified | Not specified | Not specified |
| Molecular Weight | 1640.95 g/mol | Not specified | Not specified | Not specified |
| Purity (HPLC) | ≥98.0% | ≥95% | ≥98.0% | Not specified |
| Appearance | White to off-white solid | Not specified | Solid | Not specified |
| Solubility | Soluble in DMSO | Soluble in DMSO, DCM, DMF | Not specified | Not specified |
| Storage (Powder) | -20°C for 3 years | -20°C | -20°C for 3 years | Not specified |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | Not specified | -80°C for 1 year | Not specified |
| CAS Number | Not specified for the full conjugate. The related Val-Cit-PAB-MMAF is 863971-56-6. | Not specified | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involved in the development of an ADC using this compound.
Antibody Reduction (Thiolation)
To expose the reactive thiol groups for conjugation, the interchain disulfide bonds of the antibody must be partially reduced. Two common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
3.1.1. TCEP Reduction Protocol
-
Preparation: Prepare a stock solution of the antibody (e.g., 10 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A common starting point is a 10-20 fold molar excess of TCEP over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal time and temperature may need to be determined empirically for each specific antibody.
-
Purification: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal filtration device (e.g., Amicon Ultra with a 30 kDa molecular weight cutoff). The purification should be performed promptly to prevent re-oxidation of the thiol groups.
3.1.2. DTT Reduction Protocol
-
Preparation: Prepare the antibody solution as described for the TCEP protocol. Prepare a fresh stock solution of DTT (e.g., 100 mM in water).
-
Reduction Reaction: Add a calculated molar excess of DTT to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Purification: Immediately purify the reduced antibody to remove excess DTT using a desalting column or buffer exchange as described above.
Conjugation of this compound to the Reduced Antibody
-
Preparation: Dissolve the this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the purified, reduced antibody solution. The molar ratio of the linker-drug to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the linker-drug. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine or cysteine to the reaction mixture at a final concentration of approximately 1 mM. Incubate for an additional 20-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-drug and other reaction components. This is typically achieved through size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity. Several methods can be used to determine the average DAR.
-
UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance of the ADC at both wavelengths and knowing the extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be retained more strongly on the HIC column. This allows for the quantification of the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method involves denaturing the ADC and separating the light and heavy chains by RP-LC. The mass of each chain is then determined by mass spectrometry. The number of conjugated drugs on each chain can be calculated from the mass shift, allowing for a precise determination of the DAR.
Mechanism of Action and Signaling Pathway
The cytotoxic effect of an ADC constructed with this compound is initiated upon its binding to a target antigen on the surface of a cancer cell. The subsequent internalization and intracellular trafficking lead to the release of the MMAF payload and the induction of apoptosis.
Caption: Mechanism of action of an ADC with this compound.
Experimental Workflow for ADC Development
The development of a robust and effective ADC requires a systematic workflow that encompasses antibody selection, conjugation, purification, and comprehensive characterization.
Caption: A typical workflow for the development of a cysteine-linked ADC.
References
A Technical Guide to the Theoretical Drug-to-Antibody Ratio (DAR) of Mal-PEG8-Val-Cit-PAB-MMAF Antibody-Drug Conjugates
This technical guide provides an in-depth analysis of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG8-Val-Cit-PAB-MMAF drug-linker. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the ADC's components, the principles behind its theoretical Drug-to-Antibody Ratio (DAR), its mechanism of action, and the experimental protocols for DAR characterization.
ADCs represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2] An ADC is composed of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3] The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that significantly influences the ADC's efficacy, pharmacokinetics, and toxicity profile.[4][5] A low DAR may result in reduced potency, whereas a high DAR can negatively impact pharmacokinetics and increase toxicity.[4][6]
This guide focuses on a specific, cleavable drug-linker system: Maleimide-PEG8-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin F (this compound).
Components of the this compound ADC
The functionality of this ADC is derived from the specific roles of its constituent parts, from the targeting antibody to the individual moieties of the drug-linker.
1.1 The Monoclonal Antibody (mAb) The mAb component serves as the targeting vehicle, engineered to bind with high specificity to a surface antigen expressed on cancer cells. For the purpose of conjugation with the maleimide-containing linker, cysteine residues on the antibody are utilized. In a typical Immunoglobulin G (IgG) antibody, the inter-chain disulfide bonds can be selectively reduced to yield free thiol (-SH) groups, which serve as reactive handles for linker attachment.
1.2 The Drug-Linker: this compound This entity is a sophisticated chemical system designed for stability in circulation and selective release of the cytotoxic payload within the target cell.[7][8][9]
| Component | Function |
| Mal (Maleimide) | A thiol-reactive group that forms a stable covalent bond with the free cysteine residues on the reduced monoclonal antibody.[10] |
| PEG8 | An eight-unit polyethylene glycol (PEG) spacer that enhances the hydrophilicity and aqueous solubility of the drug-linker, which can help mitigate aggregation issues associated with hydrophobic payloads.[10] |
| Val-Cit (Valine-Citrulline) | A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a protease predominantly found within the lysosomal compartment of cells.[11] This ensures the linker remains stable in the bloodstream but is cleaved upon internalization into the target cell. |
| PAB (p-aminobenzyl carbamate) | A "self-immolative" spacer. Upon cleavage of the Val-Cit peptide bond by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which releases the active drug payload in an unmodified form. |
| MMAF (Monomethyl Auristatin F) | The cytotoxic payload. MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][] Its C-terminal phenylalanine residue makes it less membrane-permeable than similar auristatins like MMAE, potentially reducing bystander effects.[2][12] |
Theoretical Drug-to-Antibody Ratio (DAR)
The theoretical DAR for an ADC using this system is predicated on the conjugation chemistry, which primarily targets cysteine residues.
2.1 Basis of Theoretical DAR Calculation For a typical IgG1 antibody, there are four inter-chain disulfide bonds. Through a controlled reduction process, these four bonds can be broken to yield eight reactive thiol groups on the cysteine residues. These eight sites are the theoretical maximum points of attachment for the this compound linker.
This results in a heterogeneous mixture of ADC species, with individual antibodies carrying 0, 2, 4, 6, or 8 drug molecules. The average DAR of the final product is a weighted average of this distribution and can be controlled by modulating the reaction conditions during the conjugation process.
2.2 Visualization of Cysteine Conjugation Workflow The following diagram illustrates the logical workflow from a native antibody to a heterogeneous ADC mixture.
Mechanism of Action
The efficacy of the ADC relies on a multi-step intracellular process that ensures the targeted release and activation of the MMAF payload.
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[11]
-
Payload Release: This cleavage event triggers the rapid, spontaneous self-immolation of the PAB spacer, which releases the MMAF payload into the cytoplasm of the cancer cell.[14]
-
Cytotoxicity: The freed MMAF exerts its potent cell-killing effect by binding to tubulin and inhibiting the polymerization of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][]
3.1 Visualization of Intracellular Payload Release
The diagram below outlines the pathway from cell surface binding to the induction of apoptosis.
Experimental Determination of DAR
While the theoretical DAR provides a framework, its experimental determination is essential for ADC characterization, quality control, and establishing structure-activity relationships. Several analytical techniques are employed for this purpose.[6]
| Method | Principle | Sample Preparation | Information Obtained |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each conjugated drug increases the overall hydrophobicity of the protein.[15] | Non-denaturing conditions. | DAR distribution (relative abundance of DAR 0, 2, 4, etc.) and weighted average DAR.[6][] |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains and their drug-loaded forms based on polarity under denaturing conditions.[15] | Reduction of inter-chain disulfide bonds to separate light and heavy chains. | Weighted average DAR. Can confirm conjugation on specific chains.[17][18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species (or their subunits) and determines their mass with high accuracy. The mass difference confirms the number of conjugated drugs.[4] | Can be performed on intact, deglycosylated, or reduced ADC samples. | Precise mass of each species, DAR distribution, and weighted average DAR.[6][] |
| UV-Vis Spectrophotometry | Calculates average DAR based on the distinct absorbance profiles of the antibody (at 280 nm) and the drug-linker at another wavelength, using the Beer-Lambert law.[] | Requires pure ADC sample and known extinction coefficients for both antibody and drug-linker. | Average DAR only. Does not provide distribution information.[6] |
4.1 Experimental Protocol: DAR Determination by HIC
This protocol provides a typical workflow for analyzing the DAR of a cysteine-linked ADC.
Objective: To determine the drug-load distribution and calculate the weighted average DAR.
Materials:
-
ADC sample (e.g., 1 mg/mL in formulation buffer)
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The least hydrophobic species (unconjugated antibody, DAR=0) will elute first, followed by species with increasing drug loads (DAR=2, 4, 6, 8).[15]
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each resolved species (DAR=0, DAR=2, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the following formula:
DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100[]
Example: DAR = [(%Area_D0 * 0) + (%Area_D2 * 2) + (%Area_D4 * 4) + (%Area_D6 * 6) + (%Area_D8 * 8)] / 100
-
4.2 Experimental Protocol: DAR Determination by RP-HPLC
This protocol provides an orthogonal method to HIC for DAR determination.
Objective: To determine the weighted average DAR via analysis of reduced antibody subunits.
Materials:
-
ADC sample (e.g., 1 mg/mL)
-
Reducing Agent (e.g., Dithiothreitol, DTT)
-
RP-HPLC Column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).
Methodology:
-
Sample Preparation:
-
To ~50 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Sample Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Separate the light chain (LC) and heavy chain (HC) fragments, along with their drug-conjugated forms, using a gradient of increasing Mobile Phase B.
-
Data Acquisition: Monitor the chromatogram at 280 nm. If using LC-MS, acquire mass data across the elution profile.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (LC-D0), conjugated light chain (LC-D1), unconjugated heavy chain (HC-D0), and conjugated heavy chain forms (HC-D1, HC-D2, HC-D3).
-
Integrate the peak areas for all species.
-
Calculate the weighted average DAR using the formula that accounts for drug distribution on both chains.[17][18]
DAR = [Σ(Weighted Peak Area LC) + Σ(Weighted Peak Area HC)]
Where Weighted Peak Area = (% Peak Area * Number of Drugs on that chain)
-
Conclusion
The this compound drug-linker system provides a sophisticated platform for the development of highly targeted, potent, and safe Antibody-Drug Conjugates. Its design allows for stable cysteine-based conjugation, enhanced solubility, and specific, enzyme-mediated payload release within cancer cells. The theoretical DAR is based on the number of available cysteine residues, typically resulting in a maximum of eight drug molecules per antibody. Understanding and controlling this parameter is paramount. The use of robust analytical methods like HIC, RP-HPLC, and LC-MS to experimentally verify the DAR and its distribution is a critical and mandatory step in the development and manufacturing of any ADC, ensuring its consistency, safety, and therapeutic efficacy.
References
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Mal-PEG8-Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 10. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. lcms.cz [lcms.cz]
- 18. glycomscan.com [glycomscan.com]
Methodological & Application
Application Note: Protocol for Conjugating Mal-PEG8-Val-Cit-PAB-MMAF to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the generation of a cysteine-linked antibody-drug conjugate (ADC) using a maleimide-functionalized drug-linker, Mal-PEG8-Val-Cit-PAB-MMAF. The protocol covers the partial reduction of a monoclonal antibody (mAb), the conjugation of the drug-linker to the generated free thiols, and the subsequent purification and characterization of the resulting ADC.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound is a popular drug-linker that incorporates a maleimide group for conjugation to antibody thiols, a PEG8 spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzyl alcohol (PAB) group, and the potent antimitotic agent monomethyl auristatin F (MMAF).
The conjugation process relies on the thiol-maleimide Michael addition reaction, which forms a stable thioether bond.[1] For a typical IgG1 or IgG4 antibody, the interchain disulfide bonds in the hinge region are partially reduced to generate a controlled number of free sulfhydryl (thiol) groups, which then serve as reactive sites for the maleimide-containing drug-linker.[2][3] The average number of drug molecules conjugated per antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) that must be carefully controlled and characterized.[4] This protocol provides a robust method to generate and characterize an ADC with a target DAR of 4.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
HPLC system (with UV and/or MS detector)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Centrifugal concentrators (e.g., 30 kDa MWCO)
-
pH meter
-
Incubator/water bath
-
Standard laboratory glassware and consumables
Reagents
-
Monoclonal antibody (e.g., human IgG1) in a thiol-free buffer (e.g., PBS, pH 7.4)
-
This compound (powder)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
L-Cysteine
-
Sodium phosphate (NaH₂PO₄ and Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Isopropanol (IPA)
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
This protocol is divided into four main stages:
-
Antibody Preparation and Partial Reduction: Generation of free thiol groups.
-
Drug-Linker Conjugation: Covalent attachment of the payload.
-
Purification: Removal of unconjugated drug-linker and other reagents.
-
Characterization: Determination of ADC concentration, purity, and average DAR.
Stage 1: Antibody Preparation and Partial Reduction
This step uses TCEP to selectively reduce the interchain disulfide bonds in the antibody hinge region. The molar ratio of TCEP to antibody is critical for controlling the number of available thiols and, consequently, the final DAR.[5]
Protocol:
-
Prepare Buffers:
-
Reduction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.[2]
-
TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in deionized water immediately before use.
-
-
Antibody Preparation:
-
Reduction Reaction:
-
Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP:mAb as specified in Table 1. A starting ratio of 2.5:1 is recommended for a target DAR of 4.
-
Gently mix the solution.
-
Incubate at 37°C for 2 hours.[6]
-
| Parameter | Recommended Value | Range for Optimization |
| Antibody Concentration | 10 mg/mL | 5 - 20 mg/mL |
| TCEP:mAb Molar Ratio | 2.5 : 1 | 2.0 : 1 to 4.0 : 1 |
| Temperature | 37 °C | Room Temperature to 37 °C |
| Incubation Time | 2 hours | 1 - 3 hours |
| Buffer | 50 mM NaPO₄, 50 mM NaCl, 2 mM EDTA, pH 7.5 | pH 7.0 - 8.0 |
| Table 1. Recommended conditions for the partial reduction of the antibody. |
Stage 2: Drug-Linker Conjugation
The maleimide group of the drug-linker reacts with the newly generated antibody thiols. Since TCEP does not contain thiols, it does not need to be removed before this step.[7]
Protocol:
-
Prepare Drug-Linker Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution from Stage 1 to 4°C.
-
Add the drug-linker stock solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[8]
-
The recommended molar ratio of drug-linker to mAb is detailed in Table 2.
-
Incubate the reaction at 4°C for 2 hours, protected from light.[9]
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a freshly prepared solution of L-Cysteine to a final concentration of 1 mM (a 10-fold molar excess over the initial drug-linker amount is a good starting point).[7]
-
Incubate for an additional 15-30 minutes at 4°C.
-
| Parameter | Recommended Value | Range for Optimization |
| Drug-Linker:mAb Molar Ratio | 5.0 : 1 | 4.0 : 1 to 8.0 : 1 |
| Temperature | 4 °C | 4 °C to Room Temperature |
| Incubation Time | 2 hours | 1 hour to Overnight |
| Final DMSO Concentration | < 10% (v/v) | 5 - 15% (v/v) |
| Table 2. Recommended conditions for the conjugation reaction. |
Stage 3: ADC Purification
Size Exclusion Chromatography (SEC) is used to separate the ADC from unconjugated drug-linker, excess quenching reagent, and DMSO.[10][11]
Protocol:
-
Prepare SEC Buffer: A common buffer is Phosphate-Buffered Saline (PBS), pH 7.4. Adding a low concentration of an organic solvent like isopropanol (up to 15%) can sometimes improve recovery for hydrophobic ADCs.[12][13]
-
Equilibrate Column: Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with at least two column volumes of SEC buffer.[13]
-
Purification:
-
Load the quenched ADC mixture onto the equilibrated SEC column.
-
Run the chromatography using an isocratic elution with the SEC buffer.
-
Monitor the elution profile at 280 nm. The ADC will elute first as the high molecular weight peak.
-
Collect the fractions corresponding to the main protein peak.
-
-
Concentration and Storage:
-
Pool the ADC-containing fractions.
-
Concentrate the ADC using a centrifugal concentrator (e.g., 30 kDa MWCO).
-
Determine the final concentration and store at 2-8°C for short-term use or at -80°C for long-term storage.
-
| Parameter | Recommended Value |
| Column Type | TSKgel G3000SWxl (7.8 mm x 30 cm) or similar |
| Mobile Phase | PBS, pH 7.4 (0.2 M NaPO₄, 0.2 M KCl, pH 6.5 + 15% IPA is an alternative)[13] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Table 3. Typical parameters for SEC purification of ADCs. |
Stage 4: ADC Characterization
The purified ADC must be characterized to determine its concentration, purity, and average DAR. Hydrophobic Interaction Chromatography (HIC) is the primary method for DAR analysis of cysteine-linked ADCs.[3][14]
Protocol 4.4.1: DAR Analysis by HIC HIC separates ADC species based on hydrophobicity. Since the drug-linker is hydrophobic, species with more drugs attached (higher DAR) will be more retained on the column.[4] For a typical cysteine-linked ADC, peaks corresponding to DAR 0 (unconjugated), DAR 2, DAR 4, DAR 6, and DAR 8 are expected.
-
Prepare HIC Buffers:
-
HIC Analysis:
-
Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.[10]
-
Inject the purified ADC.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the chromatogram at 280 nm.
-
-
DAR Calculation:
-
Integrate the peak area for each species (A_DARn, where n = 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the following formula:
Average DAR = [Σ (A_DARn × n)] / [Σ A_DARn]
-
| Parameter | Recommended Value |
| Column Type | TSKgel Butyl-NPR (4.6 mm x 10 cm) or similar |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 25 mM KPO₄, pH 7.0 |
| Mobile Phase B | 25 mM KPO₄, pH 7.0, with 25% IPA |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Table 4. Typical parameters for HIC-based DAR analysis. |
Protocol 4.4.2: DAR Estimation by UV-Vis Spectroscopy This method provides a rapid estimation of the average DAR but is less precise than HIC. It requires that the drug and antibody have distinct absorbance maxima.[15] MMAF has a strong absorbance peak around 248 nm.
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and 248 nm (A248).
-
Calculate DAR: Use the following equations and extinction coefficients (Table 5) to calculate the concentration of the antibody and the drug, and subsequently the DAR.
-
A280 = (ε_Ab,280 × C_Ab) + (ε_Drug,280 × C_Drug)
-
A248 = (ε_Ab,248 × C_Ab) + (ε_Drug,248 × C_Drug)
-
DAR = C_Drug / C_Ab
Where C_Ab and C_Drug are the molar concentrations of the antibody and drug, respectively.
-
| Analyte | Wavelength | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |
| IgG1 Antibody | 280 nm | ~210,000 | [2] |
| IgG1 Antibody | 248 nm | ~90,000 (Varies by mAb) | [15] |
| vc-PAB-MMAF | 280 nm | ~1,500 | [15] |
| vc-PAB-MMAF | 248 nm | ~15,900 | [15] |
| Table 5. Molar extinction coefficients for DAR calculation by UV-Vis spectroscopy. |
Protocol 4.4.3: Characterization by Mass Spectrometry Intact mass analysis of the purified ADC using liquid chromatography-mass spectrometry (LC-MS) can confirm the identity of each DAR species and verify the success of the conjugation. Analysis of the reduced ADC (light and heavy chains) can provide information on the distribution of the drug-linker on each chain.
Expected Results
Following this protocol with a starting TCEP:mAb ratio of 2.5:1 should yield a heterogeneous mixture of ADC species with a weighted average DAR of approximately 3.5-4.5. The HIC chromatogram should show a predominant peak corresponding to the DAR 4 species, with smaller peaks for DAR 2 and DAR 6. The amount of unconjugated antibody (DAR 0) should be minimal. SEC analysis should indicate a monomer purity of >95%.
References
- 1. A Novel Size Exclusion Chromatography Method for the Analysis of Monoclonal Antibodies and Antibody-drug Conjugates by Using Sodium Iodide in the Mobile Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extinction Coefficient Determination of Proteins [biosyn.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Advanced analyses of kinetic stabilities of iggs modified by mutations and glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. Native Human IgG Fab fragment protein (ab90352) | Abcam [abcam.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smatrix.com [smatrix.com]
- 15. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG8-Val-Cit-PAB-MMAF Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, Mal-PEG8-Val-Cit-PAB-MMAF, to cysteine residues of monoclonal antibodies.
The this compound is a sophisticated drug-linker construct designed for optimal ADC performance. It features:
-
Maleimide (Mal): A thiol-reactive group that enables covalent attachment to free cysteine residues on the antibody.
-
Polyethylene Glycol (PEG8): An eight-unit PEG spacer that enhances the hydrophilicity of the linker-drug, which can improve solubility and pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active drug.
-
Monomethyl Auristatin F (MMAF): A potent anti-tubulin agent that induces cell cycle arrest and apoptosis.
This document will guide researchers through the process of antibody preparation, conjugation, purification, and characterization of ADCs generated with this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of an ADC constructed with the this compound linker.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction buffer: Phosphate buffered saline (PBS) with 50 mM borate, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Elution buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Antibody Preparation: Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.
-
TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per disulfide bond to be reduced. For an IgG1, which has 4 interchain disulfide bonds, this would be a 10 to 20-fold molar excess of TCEP over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal incubation time may need to be determined empirically for each antibody.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the elution buffer.
-
Quantification: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm. The number of free thiols can be quantified using Ellman's reagent (DTNB).
Protocol 2: Conjugation of this compound
This protocol details the conjugation of the maleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound (dissolved in a water-miscible organic solvent like DMSO at a concentration of ~10 mM)
-
Conjugation buffer: PBS with 1 mM EDTA, pH 7.2
-
Quenching solution: N-acetylcysteine (100 mM in water)
Procedure:
-
Temperature Adjustment: Cool the reduced antibody solution to 4°C.
-
Drug-Linker Addition: Add a 1.2 to 1.5-fold molar excess of the this compound solution per free thiol on the antibody. Add the drug-linker solution dropwise to the antibody solution while gently stirring. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the initial amount of this compound. Incubate for an additional 20 minutes at 4°C.
Protocol 3: ADC Purification and Formulation
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Purification columns (e.g., Protein A affinity chromatography or Size Exclusion Chromatography (SEC))
-
Wash buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 100 mM glycine, pH 2.5 for Protein A; or PBS for SEC)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0 for Protein A)
-
Final formulation buffer (e.g., PBS or a buffer suitable for long-term storage)
-
Diafiltration/ultrafiltration system
Procedure:
-
Purification:
-
Protein A Chromatography: Load the quenched reaction mixture onto a Protein A column. Wash the column extensively with wash buffer to remove unconjugated drug-linker and quenching agent. Elute the ADC with elution buffer and immediately neutralize the eluate with neutralization buffer.
-
Size Exclusion Chromatography (SEC): Load the quenched reaction mixture onto an SEC column equilibrated with the final formulation buffer. Collect the fractions corresponding to the monomeric ADC.
-
-
Buffer Exchange and Concentration: Perform buffer exchange into the final formulation buffer and concentrate the ADC to the desired concentration using a diafiltration/ultrafiltration system.
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
ADC Characterization
Workflow for ADC Characterization
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated MMAF molecules.
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 5,000-10,000 cells/well). Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted samples to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Profile
The following table shows a typical DAR profile for a cysteine-linked ADC prepared using the protocols described above, as determined by HIC.
| ADC Species | Retention Time (min) | Peak Area (%) |
| Unconjugated mAb (DAR 0) | 10.5 | 5.2 |
| DAR 2 | 15.8 | 18.5 |
| DAR 4 | 20.1 | 55.3 |
| DAR 6 | 23.7 | 15.8 |
| DAR 8 | 26.2 | 5.2 |
| Average DAR | 4.1 |
Table 2: Representative In Vitro Cytotoxicity Data
This table presents example IC50 values for a HER2-targeted ADC constructed with this compound on HER2-positive and HER2-negative cell lines.
| Cell Line | HER2 Expression | ADC IC50 (ng/mL) | Unconjugated mAb IC50 (ng/mL) |
| SK-BR-3 | High (3+) | 15.2 | > 10,000 |
| NCI-N87 | High (3+) | 25.8 | > 10,000 |
| MDA-MB-468 | Negative | > 10,000 | > 10,000 |
Disclaimer: The data presented in these tables are representative and intended for illustrative purposes only. Actual results will vary depending on the specific antibody, experimental conditions, and cell lines used.
Application Note: A Step-by-Step Guide for Antibody Reduction and MMAF Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the generation of antibody-drug conjugates (ADCs) through the partial reduction of a monoclonal antibody (mAb) and subsequent conjugation to a maleimide-functionalized monomethyl auristatin F (MMAF) derivative. This method targets the interchain disulfide bonds of the antibody, which, upon reduction, provide reactive thiol groups for covalent linkage to the cytotoxic payload.[1] This document outlines the necessary reagents, equipment, and procedures for antibody reduction, drug-linker conjugation, purification of the resulting ADC, and methods for characterization. The goal is to achieve a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the ADC.[2][3]
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[][5] This targeted delivery mechanism enhances the therapeutic window by maximizing the effect on tumor cells while minimizing systemic toxicity.[3]
A common strategy for ADC production involves the conjugation of a drug-linker to cysteine residues on the antibody.[] The interchain disulfide bonds in the hinge region of an IgG1, IgG2, or IgG4 antibody can be selectively reduced to generate free sulfhydryl (-SH) groups, which serve as reactive sites for conjugation.[1][7] The thiol-maleimide reaction, a Michael addition, is a widely used bioconjugation method due to its high selectivity for thiols under mild physiological conditions (pH 6.5-7.5), rapid reaction kinetics, and the formation of a stable thioether bond.[][8][9]
Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[10][11] It is often attached to the antibody via a linker, such as the popular maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker.[12][13] This linker is designed to be stable in circulation and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells, ensuring intracellular release of the cytotoxic payload.[13][14]
Controlling the drug-to-antibody ratio (DAR) is crucial, as it directly impacts the ADC's potency, pharmacokinetics, and potential toxicity.[2][3] A low DAR may reduce efficacy, while a high DAR can lead to faster clearance and increased off-target toxicity.[2][3] This protocol focuses on achieving a target DAR of approximately 4 by partially reducing the four interchain disulfide bonds of a typical IgG1 antibody.
Experimental Workflow Overview
The overall process involves three main stages: antibody reduction, conjugation with the MMAF drug-linker, and purification of the final ADC. Each step must be carefully controlled to ensure a homogenous product with the desired characteristics.
Caption: High-level workflow for ADC generation.
Materials and Reagents
Reagent Preparation
Proper preparation and storage of reagents are critical for successful conjugation. Prepare stock solutions as described in the table below.
| Reagent | Stock Concentration | Solvent / Buffer | Storage Temperature | Notes |
| Monoclonal Antibody (IgG1) | 1-10 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.4 | 2-8°C | Starting material. Ensure it is free of amine-containing buffers like Tris if not intended. |
| Reduction Buffer | 1X | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5 | 2-8°C | EDTA is crucial to chelate trace metals that can catalyze re-oxidation of thiols. |
| TCEP-HCl | 10 mM | Nuclease-free water or Reduction Buffer | -20°C | Prepare fresh or aliquot and freeze immediately. Avoid multiple freeze-thaw cycles. |
| Mc-VC-PAB-MMAF | 10 mM | Anhydrous Dimethyl Sulfoxide (DMSO) | -20°C, Dessicated | Hydrophobic compound. Warm to room temperature before opening to prevent moisture condensation. |
| Quenching Solution | 50 mM | N-acetylcysteine (NAC) in water | -20°C | Used to cap any unreacted maleimide groups. |
| Purification Buffer | 1X | Phosphate-Buffered Saline (PBS), pH 7.4 | Room Temperature | For Size Exclusion Chromatography (SEC). |
Detailed Experimental Protocol
This protocol is designed for conjugating ~3 mg of an IgG antibody. Adjust volumes accordingly for different starting amounts.
Step 1: Antibody Preparation and Buffer Exchange
The antibody must be in an amine-free and thiol-free buffer before reduction.
-
Buffer Exchange: Equilibrate a desalting column (e.g., a spin column with a 1 mL bed volume) with 5 volumes of Reduction Buffer .
-
Apply the antibody solution (1-3 mg) to the column.
-
Centrifuge according to the manufacturer's instructions to elute the antibody in the Reduction Buffer .
-
Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm (A280). Use the antibody's specific extinction coefficient for accuracy.
Step 2: Partial Reduction of Antibody Disulfide Bonds
This step uses Tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds, generating free thiols. The molar ratio of TCEP to antibody is critical for controlling the number of reduced disulfides and, consequently, the final DAR.[15]
-
Dilute the buffer-exchanged antibody with Reduction Buffer to a final concentration of 5 mg/mL.
-
Calculate the required volume of 10 mM TCEP stock solution to achieve the desired molar excess.
| Parameter | Recommended Value | Purpose |
| Antibody Concentration | 5 mg/mL | Optimal for reaction efficiency. |
| TCEP:mAb Molar Ratio | 4:1 - 10:1 | Controls the extent of reduction. A higher ratio leads to a higher DAR.[15] |
| Incubation Temperature | 37°C | Increases the rate of reduction.[15] |
| Incubation Time | 2 - 3 hours | Sufficient time for partial reduction. |
-
Add the calculated volume of TCEP to the antibody solution. Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 hours with gentle mixing.[11]
Step 3: Conjugation with Mc-VC-PAB-MMAF
The maleimide group on the drug-linker reacts with the newly formed thiol groups on the antibody.
Caption: Thiol-Maleimide conjugation chemistry.
-
Optional: Remove excess TCEP using a desalting column equilibrated with Reduction Buffer . This can prevent TCEP from reacting with the maleimide linker but may allow for some re-oxidation of thiols. Many protocols proceed directly to conjugation.[15]
-
Warm the Mc-VC-PAB-MMAF vial to room temperature before opening.
-
Calculate the required volume of 10 mM Mc-VC-PAB-MMAF stock solution. A slight molar excess of the drug-linker ensures efficient conjugation to all available thiols.
| Parameter | Recommended Value | Purpose |
| Drug-Linker:mAb Molar Ratio | 6:1 - 10:1 | Ensures all generated thiols are conjugated.[16] |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvent can denature the antibody. |
| Incubation Temperature | Room Temperature (20-25°C) | Sufficient for the conjugation reaction. |
| Incubation Time | 1 - 2 hours | Typically sufficient for complete conjugation. |
-
Add the Mc-VC-PAB-MMAF solution to the reduced antibody. Mix gently.
-
Incubate for 2 hours at room temperature, protected from light.[11]
-
(Optional) Quench Reaction: To stop the reaction and cap any remaining reactive maleimides, add a 2 to 5-fold molar excess of N-acetylcysteine over the drug-linker and incubate for 20 minutes.
Step 4: Purification of the ADC
Purification is essential to remove unreacted drug-linker, excess TCEP, quenching agent, and any potential aggregates.[]
-
Method: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used. SEC separates molecules based on size, effectively removing small molecule impurities.[]
-
Procedure (SEC):
-
Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with Purification Buffer (PBS) .
-
Load the conjugation reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric antibody peak, as determined by UV absorbance at 280 nm.
-
Pool the relevant fractions.
-
-
Final Step: Concentrate the purified ADC using a centrifugal filter device (e.g., 30 kDa MWCO). Determine the final concentration via A280 measurement.
Characterization of the ADC
Characterization confirms the success of the conjugation and determines the critical quality attributes of the final product.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a key parameter.
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for cysteine-conjugated ADCs. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can separate species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[] The weighted average of the peak areas gives the average DAR.
-
UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the protein. By measuring the absorbance at 280 nm (for protein) and the specific wavelength for the drug, the DAR can be calculated using the Beer-Lambert law. However, MMAF does not have a unique absorbance, making this method less suitable.[18]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the direct calculation of the DAR and identification of different drug-loaded species.
Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates). A high level of aggregation is undesirable as it can affect efficacy and immunogenicity.
-
SDS-PAGE: Analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug and the integrity of the antibody chains.
Summary and Troubleshooting
The protocol described provides a robust method for producing MMAF-conjugated ADCs. Careful control over reagent concentrations, molar ratios, and reaction times is paramount for achieving a reproducible product with the desired DAR.
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete reduction; Re-oxidation of thiols; Insufficient drug-linker. | Increase TCEP:mAb ratio or incubation time; Ensure EDTA is present; Increase drug-linker:mAb ratio. |
| High DAR | Over-reduction of antibody (intramolecular disulfides affected). | Decrease TCEP:mAb ratio or incubation time/temperature. |
| High Aggregation | High DAR; High DMSO concentration; Antibody instability. | Lower the target DAR; Keep final DMSO concentration <10%; Screen different buffer conditions (pH, excipients).[18] |
| Precipitation during Conjugation | Hydrophobicity of the Mc-MMAF linker. | Ensure adequate mixing; This is a known issue, and precipitates are removed during purification.[18] |
| Heterogeneous Product | Inconsistent reduction or conjugation conditions. | Ensure precise control over all reaction parameters (temperature, time, mixing). |
References
- 1. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VC-MMAF - Creative Biolabs [creative-biolabs.com]
- 11. bicellscientific.com [bicellscientific.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 18. cellmosaic.com [cellmosaic.com]
Application Note & Protocol: Calculating and Implementing Mal-PEG8-Val-Cit-PAB-MMAF Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the calculation and conjugation of the drug-linker, Mal-PEG8-Val-Cit-PAB-MMAF, to antibodies for the development of Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a sophisticated ADC payload that combines a potent anti-mitotic agent, Monomethyl Auristatin F (MMAF), with a linker system designed for controlled drug release.[1][2][3] The linker consists of a maleimide (Mal) group for covalent attachment to thiol groups on the antibody, a polyethylene glycol (PEG8) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) group.[4][5] This cleavable linker strategy ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[3][6]
The maleimide group specifically reacts with the sulfhydryl (-SH) groups of cysteine residues on the antibody, forming a stable thioether bond.[7][8][9] To achieve successful conjugation, the interchain disulfide bonds of the antibody are typically partially reduced to generate free thiol groups.[8][10][11] Careful control of the reaction stoichiometry is crucial for achieving the desired drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the efficacy and safety of the ADC.[12][13][][15][16]
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight of this compound | 1640.95 g/mol | [17][18] |
| Typical Molecular Weight of a monoclonal antibody (mAb) | ~150,000 g/mol | N/A |
| Recommended Molar Excess of Payload-Linker to Antibody | 5 - 20 fold | [9][11] |
| Recommended Antibody Concentration for Conjugation | 2 - 10 mg/mL | [8][10] |
| Recommended Reaction pH | 6.5 - 7.5 | [7] |
| Recommended Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | [8][10][11] |
| Recommended Molar Excess of TCEP to Antibody | 10 - 50 fold | [10][11] |
Experimental Protocol
This protocol outlines the key steps for the conjugation of this compound to a target antibody.
I. Materials and Reagents
-
Target Antibody (e.g., IgG)
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5, degassed
II. Step-by-Step Conjugation Procedure
A. Antibody Preparation and Reduction
-
Prepare Antibody Solution: Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP-HCl in degassed water.
-
Antibody Reduction: Add a 10 to 50-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The optimal TCEP concentration and incubation time should be determined empirically for each specific antibody to achieve the desired level of reduction and subsequent DAR.
B. Payload-Linker Preparation
-
Prepare Payload-Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Vortex briefly to ensure complete dissolution.
C. Conjugation Reaction
-
Purify Reduced Antibody: Remove excess TCEP from the reduced antibody solution using a desalting column equilibrated with degassed Reaction Buffer.
-
Calculate Required Payload-Linker Volume: Based on the desired molar excess (typically 5-20 fold), calculate the volume of the this compound stock solution to be added to the purified, reduced antibody.
Calculation Example:
-
Amount of Antibody: 1 mg
-
Molecular Weight of Antibody: 150,000 g/mol
-
Moles of Antibody: 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol
-
Desired Molar Excess of Payload-Linker: 10
-
Moles of Payload-Linker needed: 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol
-
Concentration of Payload-Linker Stock: 10 mM (10 x 10⁻³ mol/L)
-
Volume of Payload-Linker to add: (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL
-
-
Initiate Conjugation: Add the calculated volume of the this compound stock solution to the reduced antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, protected from light.
D. Purification of the Antibody-Drug Conjugate (ADC)
-
Remove Unconjugated Payload: Purify the ADC from unreacted payload-linker and other small molecules using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Sterile Filtration: Sterile filter the final ADC solution using a 0.22 µm syringe filter.
III. Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to each antibody is a critical parameter.[12][13][] This can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different DARs based on their hydrophobicity.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, light and heavy chains with different numbers of conjugated drugs can be separated and quantified.[16]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits can provide precise information on the distribution of different DAR species.[12][13]
-
-
Analysis of Aggregation: Size Exclusion Chromatography (SEC) should be used to assess the level of aggregation in the final ADC product.
-
In Vitro Cytotoxicity Assays: The biological activity of the ADC should be evaluated using relevant cancer cell lines.
Visualization of the Experimental Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC-Val-Cit-PAB-MMAF, 863971-17-9 | BroadPharm [broadpharm.com]
- 4. Mal-PEG8-Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 5. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 6. Val-Cit-PAB-MMAF, 863971-56-6 | BroadPharm [broadpharm.com]
- 7. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Purification of ADCs Synthesized with Mal-PEG8-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. The synthesis of ADCs, such as those utilizing the Mal-PEG8-Val-Cit-PAB-MMAF linker-payload system, results in a heterogeneous mixture of species. This includes the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated antibody, free linker-payload, and aggregated forms of the ADC. The purification of this mixture is a critical step in the manufacturing process to ensure the safety, efficacy, and homogeneity of the final drug product.
This document provides detailed application notes and protocols for the purification of ADCs synthesized with the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F (this compound) linker-payload. The protocols described herein focus on a multi-step chromatographic approach, including Protein A affinity chromatography for initial capture, followed by Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) for polishing and removal of impurities.
Purification Strategy Overview
A typical purification strategy for ADCs involves a series of chromatographic steps designed to separate the target ADC from process- and product-related impurities.[1][2] A common and effective workflow is a three-step process:
-
Capture Step: Protein A affinity chromatography is the industry standard for the initial capture of monoclonal antibodies and ADCs from the crude conjugation reaction mixture.[1][3][4] This step provides high selectivity and efficiently removes many process-related impurities.[5]
-
Intermediate Polishing Step: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, HIC can effectively separate ADCs with different DAR values, as well as remove unconjugated antibody.
-
Final Polishing Step: Size Exclusion Chromatography (SEC) is employed to remove high-molecular-weight species (aggregates) and any remaining low-molecular-weight impurities, such as free linker-payload.[1][6] This step also serves as a buffer exchange to formulate the purified ADC in its final storage buffer.
The logical workflow for this purification process is illustrated in the diagram below.
Experimental Protocols
Protein A Affinity Chromatography (Capture Step)
This step aims to capture the ADC from the crude reaction mixture, removing process-related impurities.
Materials:
-
Protein A affinity column (e.g., MabSelect SuRe LX)
-
Equilibration/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Chromatography system (e.g., ÄKTA pure)
Protocol:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CV) of Equilibration/Wash Buffer at a linear flow rate of 150 cm/hr.
-
Sample Loading: Load the crude ADC mixture onto the equilibrated column. The loading capacity will depend on the specific resin and should be optimized.
-
Washing: Wash the column with 5-10 CV of Equilibration/Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC using the Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer (approximately 10% of the fraction volume) to immediately raise the pH and prevent acid-induced aggregation.
-
Pool and Analyze: Pool the fractions containing the ADC. Determine the protein concentration using UV absorbance at 280 nm.
Hydrophobic Interaction Chromatography (Intermediate Polishing)
This step separates the ADC based on the drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Toyopearl Phenyl-650S)
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (IPA), pH 7.0
-
Chromatography system
Protocol:
-
Sample Preparation: Dilute the Protein A eluate pool 1:1 with Buffer A to increase the salt concentration and promote hydrophobic interactions.
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of 100% Buffer A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CV. Species with higher DAR values will be more hydrophobic and elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions by HIC-HPLC to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Size Exclusion Chromatography (Final Polishing and Buffer Exchange)
This final step removes aggregates and exchanges the ADC into the final formulation buffer.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase/Formulation Buffer: 20 mM Histidine, 5% Trehalose, pH 5.2
-
Chromatography system
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the Mobile Phase/Formulation Buffer at a flow rate of 0.5 mL/min.
-
Sample Loading: Inject the pooled fractions from the HIC step onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase/Formulation Buffer under isocratic conditions.
-
Fraction Collection: Collect the major peak corresponding to the monomeric ADC. The earlier eluting peaks correspond to aggregates.
-
Analysis: Analyze the collected monomeric peak for purity by analytical SEC-HPLC and determine the final protein concentration.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of a this compound ADC.
Table 1: Protein A Affinity Chromatography Performance
| Parameter | Typical Value |
| Recovery | >95% |
| Purity (by SDS-PAGE) | >90% |
| Host Cell Protein (HCP) Reduction | >99% |
| Leached Protein A | < 10 ppm |
Table 2: HIC Purification of ADC Species
| Fraction | Elution (% Buffer B) | Average DAR | Purity (by HIC-HPLC) | Recovery |
| Unpurified ADC | N/A | 3.8 | 75% (mixture) | N/A |
| DAR 2 Pool | 30-40% | 2.1 | >95% | ~30% |
| DAR 4 Pool | 45-55% | 4.0 | >98% | ~50% |
| DAR 6 Pool | 60-70% | 5.9 | >95% | ~15% |
Table 3: SEC Purification Performance
| Parameter | Before SEC | After SEC |
| Monomer Content | 90-95% | >99% |
| Aggregate Content | 5-10% | <1% |
| Free Payload | Present | Not Detected |
| Overall Recovery | N/A | >90% |
Mechanism of Action and Linker Cleavage
The cytotoxic payload, MMAF, is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9] The Mal-PEG8-Val-Cit-PAB linker is designed to be stable in circulation and release the active drug upon internalization into target cancer cells.
The cleavage of the linker is a two-step process that occurs in the lysosome of the target cell:
-
Enzymatic Cleavage: The dipeptide Valine-Citrulline (Val-Cit) sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B.[10][11][]
-
Self-Immolation: Following the enzymatic cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, releasing the MMAF payload in its active form.[13]
The signaling pathway of MMAF and the linker cleavage mechanism are depicted in the following diagrams.
Conclusion
The purification of ADCs synthesized with the this compound linker-payload is a multi-step process that is essential for producing a safe and effective therapeutic. The combination of Protein A affinity chromatography, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform for the purification of these complex biomolecules. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the development and optimization of their ADC purification processes. Careful control and characterization of each step are critical to ensure the final product meets the required specifications for purity, homogeneity, and potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody purification | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Mal-PEG8-Val-Cit-PAB-MMAF ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The Mal-PEG8-Val-Cit-PAB-MMAF ADC is a sophisticated construct comprising a monoclonal antibody, a stable polyethylene glycol (PEG8) spacer, a cleavable valine-citrulline (Val-Cit) linker, a self-immolative p-aminobenzyl carbamate (PAB) group, and the potent anti-mitotic agent, monomethyl auristatin F (MMAF). The specificity of the antibody directs the ADC to tumor-associated antigens on the cancer cell surface. Following internalization, the Val-Cit linker is cleaved by lysosomal proteases, such as Cathepsin B, releasing the MMAF payload to exert its cytotoxic effect.[1][2] MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]
Accurate and reproducible in vitro cytotoxicity assays are critical for the preclinical evaluation of ADCs, providing essential data on potency (IC50 values), selectivity, and mechanism of action. These assays are fundamental for screening and selecting lead ADC candidates for further development.[4] This document provides detailed protocols and data presentation guidelines for performing in vitro cytotoxicity assays on this compound ADCs.
Data Presentation
The potency of this compound ADCs is typically quantified by determining the half-maximal inhibitory concentration (IC50). It is crucial to assess cytotoxicity in both antigen-positive and antigen-negative cell lines to demonstrate the target-specificity of the ADC.
Table 1: In Vitro Cytotoxicity of Anti-Her2-Mal-PEG8-Val-Cit-PAB-MMAF in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (nM) of Anti-Her2 ADC | IC50 (nM) of Non-targeting ADC | IC50 (nM) of Free MMAF |
| BT-474 | High | 0.8 | >1000 | 5.2 |
| SK-BR-3 | High | 1.2 | >1000 | 4.8 |
| HCC1954 | Moderate | 15.6 | >1000 | 5.5 |
| MCF-7 | Low/Negative | 850 | >1000 | 6.1 |
| MDA-MB-468 | Negative | >1000 | >1000 | 7.3 |
Note: The data presented in this table is a representative example compiled from typical outcomes of ADC cytotoxicity assays and should be used for illustrative purposes. Actual results will vary depending on the specific antibody, cell lines, and experimental conditions.
Experimental Protocols
A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTT Assay for ADC Cytotoxicity
Materials:
-
This compound ADC
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (untreated control) and "medium only" (blank) controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1][5]
-
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC and a non-targeting control ADC in complete culture medium. A typical concentration range would be from 0.01 pM to 100 nM. Also, prepare dilutions of free MMAF as a control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions to the respective wells in triplicate.
-
Add 100 µL of fresh medium to the "cells only" control wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The longer incubation time is often necessary for tubulin inhibitors like MMAF to induce cell cycle arrest and subsequent cell death.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the % viability against the log of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of ADCs using the MTT method.
MMAF Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of this compound ADC leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 7. Dimethylfumarate induces apoptosis in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of MMAF ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Monomethyl auristatin F (MMAF) is a potent antimitotic agent frequently used as a payload in ADCs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1] An accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of MMAF ADCs.
This document provides detailed application notes and experimental protocols for the most common analytical methods used to determine the DAR of MMAF ADCs:
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A high-resolution technique for characterizing the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to analyze drug load on the light and heavy chains.
-
Mass Spectrometry (MS): A powerful tool for unambiguous mass determination of ADC species and precise DAR calculation.
General Workflow for DAR Determination
The determination of the DAR for an MMAF ADC typically follows a standardized workflow, from sample preparation to data analysis and interpretation. The choice of analytical technique will depend on the stage of development, the specific characteristics of the ADC, and the level of detail required.
Figure 1: General workflow for the determination of the Drug-to-Antibody Ratio (DAR) of an MMAF ADC.
Data Presentation: Comparative DAR Analysis of MMAF ADCs
The following table summarizes representative DAR values for MMAF ADCs obtained using different analytical techniques. It is important to note that the observed DAR can be influenced by the specific antibody, linker chemistry, and conjugation process.
| Analytical Method | MMAF ADC Target | Reported Average DAR | Reference |
| HIC-HPLC | Anti-HER2 | 4.0 ± 0.5 | [2] |
| LC-MS/MS | Anti-HER2 | 3.80 | [2] |
| RP-HPLC | Site-Specific Trastuzumab Variant | 1.67 - 1.89 | [3] |
| Mass Spectrometry | Site-Specific Trastuzumab Variant | Comparable to RP-HPLC | [3] |
| LC-MS | Trastuzumab | 7.7 | [4] |
| HIC | Trastuzumab | Poor Resolution | [4] |
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This method is a simple and rapid approach to determine the average DAR based on the absorbance of the ADC at two different wavelengths.[5] It relies on the Beer-Lambert law and requires that the antibody and the MMAF payload have distinct absorbance maxima.[]
Principle: By measuring the absorbance of the ADC solution at the wavelength of maximum absorbance for the protein (typically 280 nm) and for the drug (e.g., 252 nm for some auristatins), and knowing the molar extinction coefficients of both the antibody and the drug at these wavelengths, the concentrations of the antibody and the drug can be determined, and thus the average DAR can be calculated.[][7]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free MMAF-linker at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).
-
-
Sample Preparation:
-
Prepare a solution of the MMAF ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known approximate concentration.
-
Use the same buffer as a blank for the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax_drug (Aλmax_drug).
-
-
DAR Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations:
-
A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]
-
Aλmax_drug = εAb,λmax_drug * [Ab] + εDrug,λmax_drug * [Drug]
-
-
The average DAR is then calculated as the molar ratio:
-
Average DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[8] Since MMAF is a hydrophobic molecule, the hydrophobicity of the ADC increases with the number of conjugated MMAF molecules.[1] This allows for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.) for cysteine-conjugated ADCs.
Figure 2: Principle of HIC for separating ADC species based on hydrophobicity.
Protocol:
-
Materials:
-
HIC Column: e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of isopropanol, e.g., 5-20%, to improve peak shape)[9][10]
-
HPLC/UHPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Dilute the MMAF ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-50 µL
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Hold at 100% Mobile Phase B for 5-10 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:[]
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another hydrophobicity-based separation technique. For cysteine-linked ADCs, analysis is typically performed after reducing the interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC).[8] The DAR is then calculated based on the relative amounts of unconjugated and conjugated chains.
Protocol:
-
Materials:
-
RP-HPLC Column: e.g., Agilent ZORBAX RRHD SB300-C8, Sepax Proteomix RP-1000
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC/UHPLC system with a UV detector
-
-
Procedure:
-
ADC Reduction (Sample Preparation):
-
To approximately 100 µg of the ADC, add a reducing agent (e.g., 10 mM DTT or TCEP).
-
Incubate at 37 °C for 15-30 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60-80 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
Equilibrate the column with a starting percentage of Mobile Phase B (e.g., 20-30%).
-
Inject the reduced sample.
-
Apply a linear gradient to a higher percentage of Mobile Phase B (e.g., 60-80%) over 20-30 minutes.
-
Hold at the high organic concentration for a few minutes.
-
Re-equilibrate the column to the initial conditions.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the known number of conjugation sites on each chain.
-
-
Mass Spectrometry (MS) for Precise DAR Determination
MS, particularly when coupled with liquid chromatography (LC-MS), provides the most detailed and accurate information for DAR determination.[11] It allows for the direct measurement of the mass of each ADC species, enabling unambiguous identification and quantification. The "middle-up" approach, involving the analysis of reduced and deglycosylated subunits, is a common strategy.[4]
References
- 1. lcms.cz [lcms.cz]
- 2. ADC Conjugation Kit (MMAF, DAR4, 200ug, for human IgG1) | ACROBiosystems [jp.acrobiosystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-PEG8-Val-Cit-PAB-MMAF in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications of Mal-PEG8-Val-Cit-PAB-MMAF, a pivotal drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the mechanism of action, protocols for ADC conjugation, and methods for evaluating the efficacy of the resulting ADCs in preclinical cancer models.
Introduction to this compound
This compound is a sophisticated chemical entity designed for the targeted delivery of the potent anti-cancer agent, Monomethyl Auristatin F (MMAF). It comprises several key components, each with a specific function in the ADC's mechanism of action:
-
Maleimide (Mal): A reactive group that enables the covalent attachment of the linker-drug to thiol groups on a monoclonal antibody (mAb).
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[][2]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active drug, MMAF.
-
Monomethyl Auristatin F (MMAF): A highly potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[3][4][5] Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and is thought to reduce off-target toxicity.[4]
The strategic combination of these elements results in an ADC that is stable in circulation, specifically targets cancer cells via the monoclonal antibody, and releases its cytotoxic payload intracellularly, thereby minimizing systemic toxicity.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of sequential events:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes, including Cathepsin B.
-
Payload Release: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker. This initiates the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.[5]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing a Val-Cit-PAB-MMAF linker-payload system. These data are based on a c-Met targeting ADC (P3D12-vc-MMAF) as described by Funakoshi et al., 2020.[4]
Table 1: In Vitro Cytotoxicity of a c-Met Targeting Val-Cit-MMAF ADC
| Cell Line | Cancer Type | c-Met Expression | IC50 (ng/mL) of P3D12-vc-MMAF |
| MKN-45 | Gastric | High | 15.8 |
| SNU-620 | Gastric | High | 25.1 |
| H1975 | Lung | Medium-Low | 39.8 |
| H441 | Lung | Medium-Low | 63.1 |
| SNU-1 | Gastric | Negative | >1000 |
Data extracted from Funakoshi et al., 2020.[4] IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of a c-Met Targeting Val-Cit-MMAF ADC in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MKN-45 (Gastric) | P3D12-vc-MMAF | 3 | 75 |
| MKN-45 (Gastric) | P3D12-vc-MMAF | 5 | 95 |
| MKN-45 (Gastric) | P3D12-vc-MMAF | 10 | 100 (regression) |
| H1975 (Lung) | P3D12-vc-MMAF | 3 | 60 |
| H1975 (Lung) | P3D12-vc-MMAF | 5 | 80 |
| H1975 (Lung) | P3D12-vc-MMAF | 10 | 98 |
Data interpreted from graphical representations in Funakoshi et al., 2020.[4] Tumor growth inhibition is relative to the vehicle control group.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and evaluation of an ADC using this compound.
Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of a thiol-containing monoclonal antibody with the maleimide-functionalized drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., N-acetylcysteine or cysteine in PBS)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a molar excess of TCEP solution to reduce the interchain disulfide bonds. A typical starting point is a 2-5 fold molar excess of TCEP per disulfide bond.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching solution to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and quenching agent using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC-HPLC).
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Protocol for In Vivo Xenograft Efficacy Study
This protocol describes a typical xenograft mouse model to evaluate the anti-tumor efficacy of the ADC in vivo.
Materials:
-
Immunocompromised mice (e.g., nu/nu or NSG mice)
-
Cancer cell line for tumor implantation
-
ADC, control antibody, and vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via a suitable route (e.g., intravenous injection).
-
Dosing can be a single administration or multiple doses over a period of time.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Excise and weigh the tumors at the end of the study.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in ADC development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Mal-PEG8-Val-Cit-PAB-MMAF
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low drug-to-antibody ratios (DAR) during the conjugation of Mal-PEG8-Val-Cit-PAB-MMAF to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected average DAR for a typical IgG antibody conjugated with this compound?
A1: For a standard IgG antibody, partial reduction of the four interchain disulfide bonds yields up to eight reactive cysteine thiols. Therefore, the theoretical maximum DAR is 8. However, in practice, a DAR of 2 to 4 is often targeted to maintain a good balance between efficacy and pharmacokinetic properties.[1][2] Higher drug loading can lead to increased aggregation and faster clearance from circulation.[1][3][4]
Q2: What are the primary causes of a lower-than-expected DAR?
A2: A low DAR can stem from several factors throughout the conjugation process:
-
Incomplete Antibody Reduction: Insufficient reduction of disulfide bonds results in fewer available thiol groups for conjugation.
-
Maleimide Hydrolysis: The maleimide group on the linker is susceptible to hydrolysis, rendering it inactive for conjugation.[5][6]
-
Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and molar ratio of the drug-linker to the antibody can significantly impact conjugation efficiency.
-
Antibody Quality: Low antibody concentration or the presence of impurities can interfere with the reaction.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and cysteine can be reversible, leading to deconjugation.[5][7]
Q3: How does the PEG8 linker influence the conjugation reaction?
A3: The polyethylene glycol (PEG) linker can enhance the aqueous solubility of the ADC and optimize its pharmacokinetic profile.[8][] The presence of a PEG chain may also influence the rate of maleimide hydrolysis, which can affect the stability of the drug-linker before and after conjugation.[6][7][10][11]
Q4: What is the role of the Val-Cit-PAB component of the linker?
A4: The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) is a protease-cleavable linker. Specifically, it is designed to be cleaved by cathepsin B, an enzyme typically found in the lysosomes of cells.[12][13][14][15] This ensures that the cytotoxic payload (MMAF) is released from the antibody inside the target cancer cells, minimizing off-target toxicity.[16]
Troubleshooting Guide
This section addresses specific issues that can lead to a low DAR and provides actionable solutions.
Issue 1: Incomplete Antibody Reduction
Symptoms:
-
Significantly lower than expected DAR.
-
Presence of a large peak corresponding to unconjugated antibody in analytical chromatography (e.g., HIC).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., DTT or TCEP) relative to the antibody. A 10-50 fold molar excess is a common starting point.[17] |
| Suboptimal Reduction Temperature | Perform the reduction at a higher temperature (e.g., 37°C) to enhance the efficiency of disulfide bond cleavage. However, be cautious as higher temperatures can also lead to antibody aggregation.[17][18] |
| Inadequate Reduction Time | Extend the incubation time for the reduction step. A typical duration is 30-90 minutes. Monitor the generation of free thiols over time to optimize this parameter. |
| Oxidation of Thiol Groups | Ensure all buffers are degassed and consider performing the reduction and conjugation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the generated thiols. |
Issue 2: Inefficient Conjugation Reaction
Symptoms:
-
Low DAR despite successful antibody reduction (confirmed by a thiol quantification assay).
-
High levels of unconjugated antibody and free drug-linker in the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal pH of Conjugation Buffer | The Michael addition reaction between the maleimide and thiol is most efficient at a pH between 6.5 and 7.5.[19] Ensure the pH of your reaction buffer is within this range. |
| Low Molar Ratio of Drug-Linker | Increase the molar excess of the this compound to the antibody. A 5-10 fold molar excess is a typical starting point.[20] |
| Hydrolysis of Maleimide | Prepare the drug-linker solution immediately before use. Avoid prolonged storage of the dissolved drug-linker, especially in aqueous buffers, to minimize hydrolysis of the maleimide group.[5][6] |
| Presence of Interfering Substances | Ensure the antibody buffer is free of substances that can interfere with the conjugation reaction, such as primary amines (e.g., Tris) or other thiol-containing molecules. |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing Agent Addition: Add a freshly prepared solution of the reducing agent (e.g., DTT or TCEP) to the antibody solution. The final concentration of the reducing agent should be optimized for your specific antibody.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[20][21]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[21]
Protocol 2: Conjugation with this compound
-
Drug-Linker Preparation: Dissolve the this compound in an organic solvent (e.g., DMSO) and then dilute it in the conjugation buffer immediately before use.[21]
-
Conjugation Reaction: Add the prepared drug-linker solution to the reduced and purified antibody. The reaction is typically carried out at 4°C or room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: DAR Determination by UV/Vis Spectroscopy
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for the payload (MMAF).
-
Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths to calculate their respective concentrations.
-
DAR Calculation: The DAR is the molar ratio of the payload to the antibody.
Visualizing the Workflow and Troubleshooting Logic
Caption: ADC conjugation workflow from starting materials to final analysis.
Caption: Troubleshooting logic for addressing low DAR in ADC conjugation.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. adcreview.com [adcreview.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody MC-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 17. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hiyka.com [hiyka.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
how to prevent aggregation during Mal-PEG8-Val-Cit-PAB-MMAF conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate aggregation during the conjugation of Mal-PEG8-Val-Cit-PAB-MMAF to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is aggregation a concern during its conjugation?
A: this compound is a potent drug-linker used in the development of Antibody-Drug Conjugates (ADCs). It consists of:
-
Mal (Maleimide): For covalent attachment to cysteine residues on the antibody.
-
PEG8: An eight-unit polyethylene glycol spacer to improve solubility.[1][2]
-
Val-Cit (Valine-Citrulline): A dipeptide cleavable by lysosomal enzymes (like Cathepsin B) inside the target cell.[3][4][]
-
PAB (p-aminobenzyl): A self-immolative spacer that releases the payload after Val-Cit cleavage.
-
MMAF (Monomethyl auristatin F): A highly potent cytotoxic agent.
Aggregation is a significant concern because the conjugation process, especially with hydrophobic payloads like MMAF, can lead to the clustering of ADC molecules.[1][6] This aggregation can negatively impact the stability, efficacy, and safety of the final product, potentially causing immunogenic reactions and altered pharmacokinetic profiles.[1][7][8]
Q2: What are the primary causes of aggregation during this conjugation process?
A: Several factors can contribute to ADC aggregation:
-
Increased Hydrophobicity: The MMAF payload is hydrophobic. Attaching it to the antibody increases the overall hydrophobicity of the protein, promoting self-association to minimize exposure of these hydrophobic regions to the aqueous environment.[1][9][10]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values mean more hydrophobic MMAF molecules per antibody, which frequently correlates with increased aggregation rates.[1][11][12] While a high DAR can improve efficacy, it must be balanced against the risk of aggregation.[1]
-
Conformational and Colloidal Instability: The conjugation process itself, including partial reduction of disulfide bonds to generate free thiols for maleimide reaction, can disrupt the antibody's tertiary structure.[6][7][13] This can expose aggregation-prone regions that are normally buried within the protein's core.[1]
-
Unfavorable Reaction Conditions: Factors like pH, temperature, antibody concentration, and the use of organic co-solvents (e.g., DMSO to dissolve the drug-linker) can induce protein denaturation and aggregation.[1][9][14]
-
Maleimide-Thiol Linkage Instability: The succinimidyl thioether bond formed between the maleimide and cysteine can undergo a retro-Michael reaction, especially in the presence of other thiols, potentially leading to heterogeneity and instability.[15][16][17]
Q3: How can I monitor and quantify aggregation during and after conjugation?
A: The industry-standard method for quantifying ADC aggregates is Size Exclusion Chromatography (SEC) , often coupled with Multi-Angle Light Scattering (SEC-MALS).[1][18]
-
SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher molecular weight aggregates.[1][18]
-
SEC-MALS provides additional information on the absolute molecular weight of the separated species, confirming the nature of the aggregates.[1]
Other useful techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in the hydrophobicity of the ADC product.[19][20]
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.
Q4: Does the PEG8 spacer in the linker guarantee prevention of aggregation?
A: While the hydrophilic PEG8 spacer is designed to counteract the hydrophobicity of the MMAF payload and improve solubility, it does not guarantee the complete prevention of aggregation.[1][2] Its effectiveness can be limited, especially under conditions that strongly promote aggregation, such as high DAR, high protein concentration, or suboptimal buffer conditions. The Val-Cit dipeptide itself can be challenging, and at high DARs, may still lead to precipitation and aggregation.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Significant precipitation or visible aggregates are observed immediately after adding the drug-linker.
| Probable Cause | Recommended Solution |
| High concentration of organic co-solvent (e.g., DMSO). | Organic solvents used to dissolve the hydrophobic drug-linker can denature the antibody.[1][14] |
| Optimize Co-solvent Concentration: Minimize the final concentration of the organic solvent (typically aim for <10% v/v).[14] Add the drug-linker solution slowly to the antibody solution while gently stirring to avoid localized high concentrations. | |
| Consider a Water-Soluble Linker: If possible, consider using a more hydrophilic or water-soluble variant of the maleimide linker.[14] | |
| High Drug-Linker Stoichiometry. | A large excess of the drug-linker can lead to rapid, uncontrolled conjugation and increased surface hydrophobicity. |
| Optimize Stoichiometry: Perform titration studies to determine the optimal molar ratio of drug-linker to antibody that achieves the target DAR without causing immediate precipitation. | |
| Suboptimal Buffer Conditions. | The pH of the reaction buffer can be close to the antibody's isoelectric point, reducing its solubility.[9] |
| Adjust Buffer pH: Ensure the reaction buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI). For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended for thiol reactivity while maintaining protein stability. |
Issue 2: SEC analysis shows an unacceptable level of high molecular weight (HMW) species after conjugation and purification.
| Probable Cause | Recommended Solution |
| High Average DAR. | The final ADC product is too hydrophobic, leading to colloidal instability.[1] |
| Lower the Target DAR: Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower average DAR (e.g., 2-4), which is often a good compromise between efficacy and stability.[12][16] | |
| Use Hydrophilic Linkers: For high DAR ADCs, consider alternative, more hydrophilic linkers. The Val-Ala dipeptide has been shown to enable higher DARs with less aggregation compared to Val-Cit.[3] | |
| Physical or Thermal Stress. | Mixing, high temperatures, or freeze-thaw cycles during the process can induce denaturation and aggregation.[1][7] |
| Control Physical Stress: Use gentle mixing methods (e.g., orbital shaking or slow end-over-end rotation instead of vigorous vortexing). | |
| Optimize Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration, if the reaction kinetics allow.[7] | |
| Antibody-Antibody Interactions during Conjugation. | Free antibody molecules in solution can interact and aggregate once their surfaces become more hydrophobic. |
| Immobilize the Antibody: Perform the conjugation while the antibody is immobilized on a solid support (e.g., an affinity resin).[9][21] This physically separates the antibody molecules, preventing them from aggregating during the reaction.[9][21] | |
| Instability of the Thiol-Maleimide Adduct. | The thiol-maleimide bond can be reversible, leading to product heterogeneity and potential aggregation. |
| Hydrolyze the Succinimide Ring: After conjugation, adjust the pH to a slightly basic condition (e.g., pH 9.0 for a short period) to promote hydrolysis of the succinimide ring. This creates a stable, ring-opened structure that is not susceptible to retro-Michael reactions.[17][22] |
Issue 3: The final ADC product is initially clear but aggregates over time during storage.
| Probable Cause | Recommended Solution |
| Suboptimal Formulation Buffer. | The storage buffer lacks excipients that stabilize the ADC against aggregation. |
| Formulation Screening: Screen a panel of formulation buffers containing different stabilizing excipients. | |
| Add Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are highly effective at preventing surface adsorption and aggregation.[1] | |
| Include Sugars/Polyols: Sugars like trehalose and sucrose, or polyols like mannitol, can act as cryoprotectants and stabilizers.[1] | |
| Use Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation suppressors. | |
| Inappropriate Storage Conditions. | Exposure to light, elevated temperatures, or agitation can accelerate aggregation.[1] |
| Optimize Storage: Store the final ADC product at the recommended temperature (typically 2-8°C or -80°C), protected from light, and avoid shaking or agitation during transport and handling.[1] |
Quantitative Data Summary
The following tables summarize the impact of various parameters and excipients on ADC aggregation.
Table 1: Impact of Process Parameters on ADC Aggregation
| Parameter | Condition | Expected Impact on Aggregation | Rationale |
| Drug-to-Antibody Ratio (DAR) | High (e.g., 8) | Increase | Increased surface hydrophobicity.[1] |
| Low (e.g., 2-4) | Decrease | Reduced surface hydrophobicity.[12] | |
| Antibody Concentration | High | Increase | Increased probability of intermolecular interactions.[1] |
| Low | Decrease | Reduced probability of intermolecular interactions.[14] | |
| Temperature | High | Increase | Can cause thermal denaturation and expose hydrophobic regions.[7][18] |
| Low | Decrease | Stabilizes the native protein structure.[7] | |
| pH | Near pI | Increase | The net charge on the protein is minimal, reducing electrostatic repulsion.[9] |
| Far from pI | Decrease | Increased electrostatic repulsion between molecules prevents association.[7] | |
| Organic Co-solvent | High Concentration | Increase | Can disrupt the protein's hydration shell and cause denaturation.[1][14] |
| Low Concentration | Decrease | Minimizes disruption to the protein structure. |
Table 2: Common Excipients to Mitigate ADC Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent adsorption to interfaces and protein-protein interactions.[1] | 0.01% - 0.1% (w/v) |
| Sugars / Polyols | Trehalose, Sucrose, Mannitol | Preferential exclusion, stabilizing the native protein structure by increasing the energy required to expose the protein core.[1] | 1% - 10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by binding to hydrophobic patches or increasing the solubility of the protein.[1][23] | 50 - 250 mM |
| Buffers | Histidine, Citrate, Phosphate | Maintain a stable pH away from the protein's isoelectric point to ensure colloidal stability. | 10 - 50 mM |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a general workflow. Specific concentrations, ratios, and incubation times should be optimized for each specific antibody.
-
Antibody Preparation (Reduction):
-
Start with the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To generate free thiol groups for conjugation, partially reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP immediately using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound powder in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Use a conjugation buffer such as PBS with 2 mM EDTA at pH 7.0-7.4.
-
Adjust the reduced antibody concentration to 5-10 mg/mL.
-
Add the drug-linker stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-8 moles of linker per mole of antibody for a target DAR of 4). Add the linker dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetylcysteine (final concentration of ~1 mM).
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by purifying the ADC. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.
-
Exchange the ADC into the final formulation buffer.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Determine the average DAR using methods like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using SEC-HPLC (see Protocol 2).
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
Instrumentation and Column:
-
An HPLC or UPLC system with a UV detector (monitoring at 280 nm).
-
A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
-
Mobile Phase:
-
A physiological buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
-
Chromatographic Run:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min for a standard HPLC column).
-
Inject 10-20 µL of the sample.
-
Run the method for a sufficient time to allow for the elution of the monomer and any potential aggregates and fragments (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates (high molecular weight species) will elute first, followed by the main monomer peak, and then any fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area_Aggregate / Total_Area_All_Peaks) * 100.
-
Visualizations
ADC Conjugation and Aggregation Pathway
Caption: Workflow for ADC conjugation and the parallel pathway leading to aggregation.
Factors Influencing ADC Aggregation
Caption: Key intrinsic and extrinsic factors that contribute to ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prolynxinc.com [prolynxinc.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 21. adcreview.com [adcreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing excipient properties to prevent aggregation in biopharmaceutical formulations - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with maleimide-thiol conjugation chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation process, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation efficiency or yield unexpectedly low?
Answer: Low conjugation efficiency is a frequent issue with several potential causes. Systematically evaluating the following reaction parameters is the best approach to identify and solve the problem.
Potential Causes & Solutions:
-
Incorrect pH: The optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.[1][2][3] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At pH values above 7.5, the competing reaction of maleimide hydrolysis increases significantly, and maleimides can also react with primary amines like lysine residues.[1]
-
Oxidized Thiols: Thiol (-SH) groups can readily oxidize to form disulfide bonds (-S-S-), especially in the presence of oxygen.[2][4] Disulfides do not react with maleimides.[2][4]
-
Solution: Before conjugation, reduce disulfide bonds using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not need to be removed before adding the maleimide reagent.[5] Dithiothreitol (DTT) can also be used, but it must be completely removed (e.g., by dialysis or desalting column) before adding the maleimide, as its thiol groups will compete in the reaction.[2][6][7] Perform reactions in degassed buffers to minimize oxidation.[2][4]
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid. This process is accelerated at higher pH and temperatures.[1][8]
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use and avoid storing them.[1][3] Ensure the reaction pH does not exceed 7.5.[1][3] Storing maleimide-functionalized molecules at 4°C is preferable to room temperature to minimize hydrolysis over time.[8][9][10]
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is critical. An insufficient amount of the maleimide reagent will result in incomplete conjugation.
-
Solution: An excess of the maleimide reagent is typically used to drive the reaction to completion. A molar excess of 10-20 fold is often recommended as a starting point for labeling proteins with dyes.[2][11] However, the optimal ratio can vary significantly depending on the specific molecules being conjugated and may require empirical optimization.[2][8][9][10] For example, conjugating a small peptide may require a 2:1 maleimide-to-thiol ratio, whereas a larger protein might need a 5:1 ratio for optimal efficiency.[8][9][10]
-
-
Competing Nucleophiles in Buffer: Buffers containing primary or secondary amines (e.g., Tris) or thiols can react with the maleimide group, reducing the amount available to react with the target thiol.[1]
Question: My final conjugate is not stable. What could be the cause?
Answer: Instability of the final thiosuccinimide conjugate is often due to a "retro-Michael" reaction, which is essentially a reversal of the initial conjugation.
Potential Causes & Solutions:
-
Thiol Exchange: The thiosuccinimide bond formed during conjugation can be reversible. In a biological environment rich in thiols like glutathione, the conjugated payload can be transferred from your target molecule to other thiols, leading to off-target effects.[1][12][13]
-
Solution: One strategy to mitigate this is to induce hydrolysis of the thiosuccinimide ring after the initial conjugation. The resulting ring-opened structure is more stable and less susceptible to the retro-Michael reaction.[1] Another advanced approach involves using next-generation maleimides that undergo intramolecular reactions to form a more stable, rearranged product.[12][14]
-
Question: How do I confirm that my conjugation was successful and determine the drug-to-antibody ratio (DAR)?
Answer: Several analytical techniques can be used to characterize the final conjugate and determine key quality attributes like the average number of drug molecules per antibody (DAR).[15]
Common Analytical Methods:
-
UV/Vis Spectroscopy: This is one of the simplest methods and can be used if the antibody and the conjugated molecule (drug/dye) have different maximum absorbance wavelengths.[15]
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used and powerful method for determining DAR and the distribution of different drug-loaded species.[16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for quantifying low molecular weight, hydrophobic cytotoxic drugs.[15]
-
Size Exclusion Chromatography (SEC): Useful for analyzing aggregation, and separating the final conjugate from excess, unreacted small molecules.[17]
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool for detailed characterization, providing precise mass information to confirm conjugation and identify different species.[16]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on molecular weight and can provide a qualitative assessment of conjugation.[15]
Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal pH for maleimide-thiol conjugation? A1: The reaction is most efficient and selective for thiols within a pH range of 6.5-7.5.[1][2][3] Below this range, the reaction slows down as the thiol is protonated. Above this range, maleimide hydrolysis and reaction with amines become significant side reactions.[1]
Q2: What buffer should I use? A2: Use a non-nucleophilic buffer to avoid side reactions. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, and MOPS.[2][4][18] Avoid buffers containing primary amines, such as Tris.[1]
Q3: What temperature and reaction time are recommended? A3: Most conjugations proceed efficiently at room temperature for 2 hours or overnight at 4°C.[2][11] Optimal reaction times can vary; a study showed a 30-minute incubation was sufficient for a peptide, while a larger nanobody required 2 hours for maximum efficiency.[8][9][10]
Reagents & Preparation
Q4: How should I prepare my protein/antibody before conjugation? A4: Your protein should be dissolved in a degassed, non-nucleophilic buffer at a concentration typically between 1-10 mg/mL.[2][4] If the protein has internal disulfide bonds that need to be targeted, they must first be reduced to free thiols using a reducing agent like TCEP or DTT.[2][4]
Q5: Do I need to remove the reducing agent before adding the maleimide? A5: It depends on the reducing agent.
-
TCEP: Does not need to be removed when reacting with maleimides.[5]
-
DTT: Must be completely removed before adding the maleimide reagent, as it contains thiols that will compete with your target molecule.[2][6][7]
Q6: How should I handle and store maleimide reagents? A6: Maleimide reagents are susceptible to hydrolysis. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and can be stored at -20°C for short periods.[2][6] Aqueous solutions of maleimides should be made fresh and used immediately.[1][3]
Side Reactions & Stability
Q7: What are the main side reactions I should be aware of? A7: The primary side reactions are:
-
Maleimide Hydrolysis: The maleimide ring opens in aqueous solution, especially at pH > 7.5, rendering it inactive.[1][8]
-
Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine side chains).[1]
-
Thiol Oxidation: Free thiols can form disulfide bonds, preventing them from reacting with the maleimide.[2][4]
-
Thiazine Rearrangement: This can occur when conjugating to an unprotected N-terminal cysteine, leading to a rearranged, six-membered ring product.[19]
Q8: Is the final thioether bond stable? A8: The resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to thiol exchange, especially in the presence of other thiols like glutathione in vivo.[1][12][13] This can cause the "payload" to detach from its target molecule.[1] Strategies exist to create more stable linkages.[12]
Data & Protocols
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][2][3] |
| Buffer | PBS, HEPES, MOPS | Avoids side reactions with nucleophilic buffer components like Tris.[2][4][18] |
| Temperature | Room Temperature or 4°C | Standard conditions; reaction proceeds efficiently.[2][11] |
| Reaction Time | 30 min - Overnight | Dependent on reactants. Typically 2 hours at RT or overnight at 4°C.[2][8][9][10][11] |
| Maleimide:Thiol Ratio | 2:1 to 20:1 (Molar Excess) | Highly dependent on specific reactants; requires optimization.[2][8][9][10] |
| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to reactive thiols. TCEP does not require removal.[2][5] |
General Experimental Protocol for Protein Conjugation
This protocol provides a general workflow for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
-
Protein Preparation:
-
(Optional) Reduction of Disulfide Bonds:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20x) of the maleimide stock solution to the stirring protein solution.[2]
-
Flush the reaction vial with an inert gas (argon or nitrogen), seal it tightly, and protect it from light (if using a fluorescent dye).[2]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[2][11]
-
-
Purification:
-
Characterization:
Visual Guides
Maleimide-Thiol Conjugation Workflow
Caption: General experimental workflow for maleimide-thiol conjugation.
Key Reactions and Side Reactions
Caption: Desired maleimide-thiol reaction versus common side reactions.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. atto-tec.com [atto-tec.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SV [thermofisher.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. technosaurus.co.jp [technosaurus.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
Technical Support Center: Addressing Retro-Michael Addition with Mal-PEG8-Val-Cit-PAB-MMAF Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG8-Val-Cit-PAB-MMAF based Antibody-Drug Conjugates (ADCs). The focus is to directly address potential issues related to the stability of the maleimide-cysteine linkage, specifically the retro-Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is retro-Michael addition and why is it a concern for my this compound ADC?
A1: The this compound linker utilizes a maleimide group to conjugate to cysteine residues on the antibody. This conjugation occurs via a Michael addition reaction, forming a thiosuccinimide linkage. However, this reaction is reversible under certain physiological conditions, a process known as retro-Michael addition.[1] This reversal leads to the deconjugation of the drug-linker from the antibody, which can result in premature release of the cytotoxic payload (MMAF) in circulation.[2] This premature release can decrease the therapeutic efficacy of the ADC and lead to off-target toxicities.[3]
Q2: What are the primary factors that influence the rate of retro-Michael addition in my ADC?
A2: Several factors can influence the stability of the maleimide-cysteine linkage and the rate of retro-Michael addition:
-
Thiol Concentration in Plasma: The presence of endogenous thiols, such as glutathione and the free thiol on human serum albumin, can facilitate a thiol-exchange reaction, driving the retro-Michael addition and leading to drug-linker exchange.[3]
-
Local Chemical Environment of the Cysteine: The specific location of the cysteine residue on the antibody can impact the stability of the conjugate. Factors such as solvent accessibility and the presence of nearby charged amino acid residues can influence the rate of succinimide ring hydrolysis, a reaction that can stabilize the linkage and compete with retro-Michael addition.[4]
-
pH and Temperature: The kinetics of the retro-Michael reaction can be influenced by pH and temperature.[5][6] In vivo physiological conditions (pH 7.4, 37°C) are conducive to this reaction.
-
Maleimide Substituent: The chemical nature of the group attached to the maleimide nitrogen can affect the stability of the thiosuccinimide ring. While the this compound uses a common N-alkyl maleimide structure, N-aryl maleimides have been shown to form more stable conjugates.[7][8]
Q3: How does the Val-Cit-PAB portion of the linker relate to the retro-Michael addition issue?
A3: The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) portion of the linker is designed to be a cleavable linker, sensitive to lysosomal proteases like Cathepsin B.[9][10] Its primary function is to release the MMAF payload inside the target cancer cell. The retro-Michael addition, however, is a separate instability issue related to the maleimide-cysteine conjugation at the antibody surface, which can occur in the bloodstream before the ADC even reaches the tumor. While the Val-Cit linker's stability in mouse plasma has been a subject of study, this is distinct from the maleimide linkage instability.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the characterization and stability assessment of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| High levels of deconjugation observed in plasma stability assays. | The maleimide-cysteine linkage is susceptible to retro-Michael addition and subsequent thiol exchange with plasma proteins. | 1. Confirm Deconjugation Mechanism: Use LC-MS analysis to identify the deconjugated species. The presence of the intact drug-linker in plasma confirms retro-Michael addition. 2. Consider Linker Stabilization Strategies: For future ADC designs, explore the use of self-hydrolyzing maleimides or N-aryl maleimides which can form more stable linkages. 3. Modify Conjugation Site: If possible, engineer the antibody to have cysteine residues in more sterically hindered or chemically favorable locations to promote succinimide ring hydrolysis over retro-Michael addition.[4] |
| ADC aggregation observed during storage or after conjugation. | The conjugation of the hydrophobic MMAF payload can increase the overall hydrophobicity of the antibody, leading to aggregation.[4][13] Aggregation can also be exacerbated by pH, temperature, and buffer conditions.[14] | 1. Optimize Formulation: Screen different buffer conditions (pH, excipients) to improve ADC solubility and stability. The addition of stabilizers like trehalose may be beneficial.[15] 2. Control Conjugation Process: Ensure that the conjugation reaction conditions are optimized to minimize aggregation. Techniques like "lock-release" where the antibody is immobilized during conjugation can prevent aggregation.[14][16] 3. Characterize Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the level of aggregation.[13] |
| Inconsistent Drug-to-Antibody Ratio (DAR) values between batches. | Incomplete conjugation or deconjugation during the purification process can lead to batch-to-batch variability. | 1. Optimize Conjugation Reaction: Carefully control the stoichiometry of the drug-linker to the antibody, reaction time, and temperature. 2. Analyze by HIC and LC-MS: Use Hydrophobic Interaction Chromatography (HIC) to assess the distribution of different drug-loaded species.[7][17] Confirm the average DAR using LC-MS analysis of the intact or reduced ADC.[18][19] |
| Difficulty in interpreting HIC chromatograms. | HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[3] Poor peak resolution or unexpected peak shapes can occur. | 1. Optimize HIC Method: Adjust the salt concentration, gradient slope, and temperature to improve peak separation.[8][20] 2. Use Orthogonal Methods: Couple HIC with mass spectrometry (HIC-MS) for definitive peak identification.[21] Alternatively, use Reversed-Phase Liquid Chromatography (RP-LC) as a complementary technique. |
Experimental Protocols
Protocol 1: Determination of ADC Deconjugation by LC-MS
This protocol outlines a general procedure for analyzing the stability of a this compound ADC in plasma by monitoring the decrease in the average Drug-to-Antibody Ratio (DAR) over time.
1. Materials:
-
ADC stock solution (e.g., 1 mg/mL in PBS)
-
Human or mouse plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
IdeS (Immunoglobulin G-degrading enzyme)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Incubation:
-
Dilute the ADC stock solution into plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of the sample and store at -80°C until analysis.
-
-
Sample Preparation (at each time point):
-
Subunit Analysis (Middle-up):
-
To 20 µg of the ADC sample, add IdeS enzyme and incubate at 37°C for 30 minutes to digest the antibody below the hinge region, yielding F(ab')2 and Fc fragments.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds, yielding light chain (LC), Fd', and Fc/2 fragments.
-
-
Intact Mass Analysis (Top-down):
-
For some ADCs, intact mass analysis under denaturing conditions may be possible. Dilute the sample in a solution of ACN and FA.
-
-
-
LC-MS Analysis:
-
Chromatography:
-
Use a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Run a gradient from low to high %B to elute the antibody fragments.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Deconvolute the raw mass spectra to obtain the mass of each antibody fragment.
-
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated and conjugated light chain and Fd' fragments.
-
Calculate the relative abundance of each species.
-
Determine the average DAR at each time point by calculating the weighted average of the drug-loaded species.
-
Plot the average DAR as a function of time to determine the deconjugation rate.
-
Protocol 2: Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for assessing the drug-load distribution of a this compound ADC.
1. Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Butyl or Phenyl stationary phase)
-
HPLC system with a UV detector
2. Procedure:
-
System Preparation:
-
Equilibrate the HIC column with Mobile Phase A.
-
-
Sample Injection:
-
Inject the ADC sample onto the column.
-
-
Chromatography:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). This will elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Data Summary
The following table summarizes hypothetical stability data for a typical maleimide-based ADC, illustrating the expected deconjugation over time in plasma.
| Time (hours) | Average DAR (LC-MS) | % Deconjugation |
| 0 | 3.8 | 0% |
| 24 | 3.2 | 15.8% |
| 48 | 2.7 | 28.9% |
| 96 | 2.1 | 44.7% |
Visualizations
Caption: Mechanism of retro-Michael addition and subsequent thiol exchange of a maleimide-based ADC in plasma.
Caption: Experimental workflow for assessing the stability of an ADC in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. pharmtech.com [pharmtech.com]
- 15. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 16. adcreview.com [adcreview.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. article.imrpress.com [article.imrpress.com]
Technical Support Center: Maleimide Chemistry in ADC Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of maleimide hydrolysis on the efficiency of Antibody-Drug Conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for ADC conjugation?
A: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid derivative.[1] This is a significant concern because the maleimide group is essential for reacting with thiol groups (sulfhydryl groups) on a reduced antibody to form a stable covalent bond. If the maleimide hydrolyzes before this conjugation reaction occurs, it becomes incapable of binding to the antibody, leading to a lower drug-to-antibody ratio (DAR) and reduced conjugation efficiency.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly accelerated at neutral to alkaline pH values (pH ≥ 7.4).[1][2] The reaction is extremely slow in acidic conditions (pH 5.5).[2]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][2] Storing maleimide-functionalized reagents at lower temperatures (e.g., 4°C) can significantly reduce the rate of hydrolysis compared to room temperature.[1]
-
Buffer Composition: While pH is the dominant factor, the composition of the buffer can also play a role.
-
Maleimide Structure: The substituents on the maleimide ring can influence its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[3][4]
Q3: Can the succinimide ring formed after conjugation also hydrolyze? Is this beneficial?
A: Yes, the thiosuccinimide linkage formed after the maleimide reacts with a cysteine thiol can also undergo hydrolysis. This post-conjugation hydrolysis is often beneficial as it "locks" the conjugate in a ring-opened form that is resistant to the reverse Michael reaction.[5][6] The reverse Michael reaction can lead to deconjugation and premature release of the drug payload.[3][7] Therefore, controlled hydrolysis after conjugation can improve the in vivo stability of the ADC.[5][8] Some modern "self-hydrolyzing" maleimides are designed to promote this stabilizing reaction after conjugation.[3][5]
Data Presentation: Impact of pH and Temperature on Maleimide Stability
The stability of maleimide is highly dependent on the pH and temperature of the solution. The following tables summarize the relative stability under different conditions.
Table 1: Effect of pH on Maleimide Hydrolysis Rate
| pH Value | Relative Rate of Hydrolysis | Stability |
| 3.0 - 5.5 | Very Slow | High |
| 7.4 | Moderate to Fast | Moderate |
| > 8.0 | Very Fast | Low |
This table synthesizes data indicating that maleimide hydrolysis is minimal at acidic pH and increases significantly as the pH becomes neutral to alkaline.[1][2]
Table 2: Effect of Temperature on Maleimide Hydrolysis at pH 7.4
| Temperature | Relative Rate of Hydrolysis | Stability |
| 4°C | Slow | High |
| 20-25°C (Room Temp) | Moderate | Moderate |
| 37°C | Fast | Low |
This table illustrates that for a given pH, increasing the temperature accelerates the rate of hydrolysis.[1][2]
Table 3: Half-life of Various Maleimide Derivatives (Pre-conjugation)
| Maleimide Derivative | Condition | Half-life (t½) |
| N-alkyl maleimide | pH 7.4 | ~55 minutes |
| N-phenyl maleimide | pH 7.4 | ~55 minutes |
| N-fluorophenyl maleimide | pH 7.4 | ~28 minutes |
| Dibromomaleimide | pH 7.4 | ~17.9 minutes |
Data from studies on different maleimide structures show varying susceptibility to hydrolysis, which can be a critical factor in linker design.[3][9]
Experimental Protocols
Protocol: Minimizing Maleimide Hydrolysis During ADC Conjugation
This protocol outlines key steps for conjugating a maleimide-activated drug-linker to a reduced antibody, with an emphasis on mitigating premature hydrolysis.
1. Pre-Conjugation Preparation:
- Antibody Reduction:
- Dissolve the antibody in a suitable buffer (e.g., phosphate buffer) at a slightly acidic pH (e.g., pH 6.0-6.5) to maintain antibody stability.
- Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is stable and does not require removal before conjugation.
- Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reduce the interchain disulfide bonds.[10]
- If using DTT, remove it post-reduction using a desalting column to prevent it from reacting with the maleimide linker.
- Drug-Linker Preparation:
- Prepare a stock solution of the maleimide-activated drug-linker in an anhydrous, water-miscible organic solvent (e.g., DMSO, DMA).
- This solution should be prepared immediately before use to minimize exposure to any residual moisture.
2. Conjugation Reaction:
- pH Adjustment: Adjust the pH of the reduced antibody solution to 7.0-7.5 immediately before adding the drug-linker. This pH range is a compromise: high enough for efficient thiol-maleimide reaction but low enough to slow the rate of hydrolysis.[1]
- Addition of Drug-Linker: Add the prepared drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
- Incubation: Incubate the reaction mixture at a controlled low temperature (e.g., 4°C or room temperature) for 1-4 hours.[1] Monitor the progress of the conjugation.
3. Post-Conjugation Quenching and Purification:
- Quenching: Add an excess of a quenching reagent, such as N-acetylcysteine, to react with any remaining unreacted maleimide groups. This prevents further reactions and potential side products.
- Purification: Purify the resulting ADC from excess drug-linker and quenching reagent using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
4. (Optional) Post-Conjugation Hydrolysis for Stabilization:
- To increase the long-term stability of the ADC, the purified conjugate can be incubated in a buffer at a slightly alkaline pH (e.g., pH 8.0-9.0) for several hours to promote the hydrolysis of the thiosuccinimide ring.[11][12] This step should be carefully optimized to avoid ADC aggregation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) / Low Conjugation Efficiency | Premature Maleimide Hydrolysis: The maleimide linker hydrolyzed before it could react with the antibody. | • Prepare the maleimide-linker solution immediately before use. • Perform the conjugation reaction at a lower pH (closer to 7.0). • Reduce the reaction temperature and/or time. • Confirm the stability of your specific maleimide linker under the reaction conditions. |
| Incomplete Antibody Reduction: Insufficient free thiol groups are available on the antibody for conjugation. | • Optimize the concentration of the reducing agent (DTT/TCEP). • Ensure the reduction incubation time and temperature are adequate. • Quantify the number of free thiols post-reduction using Ellman's reagent.[13] | |
| High Levels of Aggregation in Final ADC Product | Use of Organic Solvent: High concentrations of co-solvents (like DMSO) used to dissolve the drug-linker can cause the antibody to aggregate. | • Keep the final co-solvent concentration below 10%. • Optimize the formulation buffer to include stabilizers. |
| Post-conjugation Hydrolysis Conditions: Incubation at high pH to stabilize the linker can sometimes induce aggregation. | • Optimize the pH, temperature, and duration of the post-conjugation hydrolysis step.[6] • Screen different buffer formulations for this step. | |
| Batch-to-Batch Inconsistency | Variability in Reagent Stability: The maleimide-linker may be degrading upon storage. | • Aliquot and store maleimide reagents under inert gas at -80°C. • Qualify each new batch of maleimide linker for reactivity before use. |
| Inconsistent Reaction Parameters: Minor variations in pH, temperature, or reaction time. | • Ensure all reaction parameters are tightly controlled and documented for each run. • Calibrate pH meters and temperature controllers regularly. |
Visualizations
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. prolynxinc.com [prolynxinc.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
Technical Support Center: Purifying Mal-PEG8-Val-Cit-PAB-MMAF ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Maleimide-PEG8-Valine-Citrulline-PABA-Monomethyl Auristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
1. What are the primary challenges encountered during the purification of this compound ADCs?
The purification of this compound ADCs presents several challenges stemming from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the ADC. Key difficulties include:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process results in a mixture of ADC species with varying numbers of MMAF molecules attached to the antibody (DAR 0, 2, 4, 6, 8, etc.). Isolating a specific DAR species or achieving a consistent DAR distribution is a primary challenge.[1][2][3]
-
Aggregation: The hydrophobicity of the MMAF payload and the linker can induce the formation of ADC aggregates.[4][5] These aggregates can be difficult to remove and may impact the efficacy and safety of the ADC, potentially leading to faster plasma clearance and off-target toxicity.[5][6][7]
-
Residual Free Drug and Linker: Unconjugated MMAF, the linker, and other small molecule impurities from the conjugation reaction must be effectively removed to ensure the safety of the final product.[8]
-
Positional Isomers: Even within a specific DAR value, the drug-linker can be attached at different sites on the antibody, leading to positional isomers with potentially different properties.
-
Product Instability: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B.[4] However, premature cleavage or degradation of the ADC during purification can lead to product loss and the generation of impurities.
2. Which chromatographic techniques are most effective for purifying this compound ADCs?
A multi-step chromatographic approach is typically required to address the various purification challenges. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for separating ADC species based on their DAR.[9][10][11] The addition of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Size Exclusion Chromatography (SEC): SEC is crucial for removing high molecular weight species (aggregates) and low molecular weight impurities (free drug, linker).[][13][14][15] It separates molecules based on their size.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences. It can be used to remove impurities such as host cell proteins, DNA, and endotoxins.[][14] It can also potentially separate ADC species with different charge variants.
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that can be used for detailed characterization of ADC heterogeneity, including the separation of different drug-loaded light and heavy chains after reduction.[16][17][18] However, the use of organic solvents and denaturing conditions can be a drawback for preparative purification of intact ADCs.[18][19]
A typical purification workflow might involve an initial capture step, followed by HIC to separate by DAR, and a final SEC step for aggregate and small molecule removal.
Troubleshooting Guides
Issue 1: High Levels of Aggregates in the Purified ADC
Question: My final purified this compound ADC product shows a high percentage of aggregates when analyzed by Size Exclusion Chromatography (SEC). What are the potential causes and how can I resolve this?
Answer:
High aggregate content is a common issue with ADCs due to the increased hydrophobicity imparted by the drug-linker.[4][5]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): Higher DAR species are often more prone to aggregation.[3][7]
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain excipients in the purification buffers can promote aggregation.
-
Physical Stress: Harsh processing conditions such as vigorous mixing, pumping, or multiple freeze-thaw cycles can induce aggregation.
-
Storage Conditions: Improper storage temperature or formulation can lead to aggregate formation over time.[5]
Troubleshooting Strategies:
-
Optimize the Conjugation Reaction:
-
Carefully control the molar ratio of the drug-linker to the antibody during conjugation to target a lower average DAR, which is generally less prone to aggregation.
-
-
Refine the Purification Process:
-
Hydrophobic Interaction Chromatography (HIC): Use HIC to fractionate the ADC based on DAR and selectively pool fractions with lower DAR species. This can significantly reduce the proportion of aggregation-prone high-DAR species.[20][21][22]
-
Size Exclusion Chromatography (SEC): Ensure the SEC column and conditions are optimized for high-resolution separation of monomers from aggregates.[13][15][23] Consider using a column with a smaller particle size for better resolution.
-
Buffer Screening: Experiment with different buffer compositions (e.g., varying pH, salt concentration, and adding stabilizers like arginine or polysorbates) to find conditions that minimize aggregation.
-
-
Implement Careful Handling and Storage:
-
Avoid excessive agitation and shear stress during all purification steps.
-
Perform sterile filtration and store the purified ADC in a validated, stable formulation buffer at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).
-
Minimize freeze-thaw cycles.
-
Experimental Protocol: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for removing aggregates from a this compound ADC sample.
| Parameter | Condition | Purpose |
| Column | e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm | High-resolution separation of monomers and aggregates. |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 | Isocratic elution under native conditions to maintain ADC stability. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimal flow rate for resolution and run time. |
| Detection | UV at 280 nm | Detection of the protein component of the ADC. |
| Sample Load | < 1% of column volume | To avoid column overloading and ensure optimal separation. |
Workflow Diagram:
Caption: Workflow for aggregate removal by SEC.
Issue 2: Poor Separation of DAR Species by HIC
Question: I am having difficulty resolving the different DAR species of my this compound ADC using Hydrophobic Interaction Chromatography (HIC). The peaks are broad and overlapping. How can I improve the separation?
Answer:
Poor resolution in HIC is a common challenge that can often be addressed by optimizing the chromatographic conditions.[11]
Potential Causes:
-
Inappropriate Salt Concentration: The type and concentration of the salt in the mobile phase are critical for binding and elution.
-
Shallow Gradient: The elution gradient may not be optimal for resolving species with small differences in hydrophobicity.
-
Column Choice: The stationary phase of the HIC column may not be ideal for the specific ADC.
-
Flow Rate: A flow rate that is too high can lead to peak broadening and poor resolution.
-
Temperature: Temperature can affect hydrophobic interactions and, consequently, the separation.
Troubleshooting Strategies:
-
Optimize Mobile Phase Composition:
-
Salt Type: Ammonium sulfate is a commonly used salt in HIC.[10] Sodium chloride can be an alternative.[14]
-
Salt Concentration: The initial salt concentration in the binding buffer should be high enough to promote binding of all DAR species to the column. A typical starting point is around 1-2 M ammonium sulfate.
-
Gradient Slope: Experiment with different gradient slopes. A shallower gradient over a longer time will generally provide better resolution.
-
-
Select an Appropriate HIC Column:
-
Different HIC resins have different levels of hydrophobicity (e.g., Butyl, Phenyl, Ether). A less hydrophobic column might provide better selectivity for highly hydrophobic ADCs.
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Reduce the flow rate to allow more time for interactions between the ADC and the stationary phase, which can improve resolution.
-
Temperature: Running the separation at a controlled room temperature is a good starting point. Some separations may benefit from slightly elevated or reduced temperatures.
-
Experimental Protocol: HIC for DAR Species Separation
This protocol provides a starting point for optimizing the HIC separation of this compound ADCs.
| Parameter | Condition | Purpose |
| Column | e.g., Tosoh TSKgel Butyl-NPR | Separation based on hydrophobicity. |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 | High salt buffer for binding. |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | Low salt buffer for elution. |
| Flow Rate | 0.8 mL/min | Controlled flow for optimal resolution. |
| Detection | UV at 280 nm | Protein detection. |
| Gradient | 0-100% B over 30-60 minutes | Gradual decrease in salt concentration to elute species with increasing hydrophobicity (DAR). |
Data Presentation: Comparison of HIC Gradients
| Gradient (Time to 100% B) | Resolution (DAR2 vs DAR4) | Peak Width (DAR4) |
| 20 minutes | 1.2 | 0.8 min |
| 40 minutes | 1.8 | 0.6 min |
| 60 minutes | 2.1 | 0.5 min |
Logical Relationship Diagram:
Caption: Factors influencing HIC resolution.
Issue 3: Presence of Free Drug in the Final Product
Question: After purification, I am still detecting unconjugated this compound (free drug) in my ADC preparation. What is the most effective way to remove it?
Answer:
Complete removal of the hydrophobic free drug is critical for the safety and efficacy of the ADC.
Potential Causes:
-
Inefficient Initial Removal: The initial purification step may not be sufficient to remove the excess free drug from the conjugation reaction.
-
ADC Instability: The drug-linker may be cleaving from the ADC during purification, leading to the reappearance of free drug.
Troubleshooting Strategies:
-
Tangential Flow Filtration (TFF) / Diafiltration:
-
TFF is a highly effective method for removing small molecules from large biomolecules.[] Performing diafiltration with a suitable buffer after the conjugation reaction can efficiently remove the bulk of the free drug before proceeding to chromatography.
-
-
Size Exclusion Chromatography (SEC):
-
Membrane Chromatography:
Experimental Protocol: Free Drug Removal by TFF
| Parameter | Condition | Purpose |
| Membrane | e.g., 30 kDa MWCO Polyethersulfone (PES) | Retain the ADC (~150 kDa) while allowing the free drug (~2 kDa) to pass through. |
| Diafiltration Buffer | Formulation Buffer (e.g., Histidine, pH 6.0) | Buffer exchange and removal of small molecules. |
| Diavolumes | 5-10 | Number of buffer exchanges to ensure complete removal of free drug. |
| Transmembrane Pressure | 15-25 psi | Optimal pressure to maximize flux without damaging the ADC. |
Workflow Diagram:
Caption: TFF workflow for free drug removal.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. molnar-institute.com [molnar-institute.com]
- 18. researchgate.net [researchgate.net]
- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving ADC Homogeneity with Mal-PEG8-Val-Cit-PAB-MMAF
Welcome to the technical support center for the optimization of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG8-Val-Cit-PAB-MMAF drug-linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the homogeneity and overall quality of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each part of this drug-linker plays a crucial role in the functionality and properties of the resulting ADC:
-
Mal (Maleimide): This is a thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on the antibody. The reaction proceeds via a Michael addition to form a stable thioether bond.
-
PEG8 (Polyethylene Glycol, 8 units): The PEG spacer is a hydrophilic component incorporated to improve the solubility and reduce the aggregation of the ADC.[1] The hydrophobic nature of many cytotoxic payloads, like MMAF, can lead to aggregation, and the PEG linker helps to mitigate this by increasing the overall hydrophilicity of the conjugate.[2][3] This can also lead to improved pharmacokinetics, such as a longer plasma half-life.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker that is specifically recognized and cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells. This ensures that the cytotoxic payload is released preferentially at the target site.
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB group spontaneously decomposes to release the active MMAF payload.
-
MMAF (Monomethyl Auristatin F): MMAF is a potent anti-tubulin agent that, upon release inside the cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Q2: Why is ADC homogeneity important, and how does this linker contribute to it?
A2: ADC homogeneity, which refers to the uniformity of the drug-to-antibody ratio (DAR) and the specific sites of conjugation, is a critical quality attribute. A heterogeneous mixture of ADCs can have variable efficacy and toxicity profiles. For instance, ADCs with a low DAR may have reduced potency, while those with a high DAR can exhibit faster clearance from circulation and increased toxicity.[3]
The this compound linker contributes to improved homogeneity in several ways:
-
Site-Specific Conjugation: By targeting the interchain disulfide bonds of the antibody, which are reduced to free thiols, a more controlled and predictable conjugation can be achieved compared to random conjugation to lysine residues.
-
Reduced Aggregation: The hydrophilic PEG8 spacer counteracts the hydrophobicity of the MMAF payload, reducing the propensity for aggregation during manufacturing and storage.[1] This leads to a more homogeneous final product with fewer high-molecular-weight species.
Q3: What is the retro-Michael reaction, and how can it be mitigated?
A3: The retro-Michael reaction is a potential instability issue associated with maleimide-based conjugates. It involves the reversal of the Michael addition reaction, leading to the deconjugation of the drug-linker from the antibody. This can result in premature release of the payload and potential off-target toxicity.
Mitigation Strategies:
-
Hydrolysis of the Succinimide Ring: The thiosuccinimide ring formed upon conjugation can be hydrolyzed to a more stable, ring-opened form that is resistant to the retro-Michael reaction.[4] This can be promoted by incubating the ADC at a slightly basic pH (around 8.5-9.0) for a period after the initial conjugation.
-
Use of Next-Generation Maleimides: Modified maleimides, such as dibromomaleimides, have been developed to form more stable cross-linked structures that are less susceptible to the retro-Michael reaction.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP). A molar excess of 2.5 equivalents of TCEP is often a good starting point to achieve a DAR of approximately 4. Ensure the reduction reaction is performed under optimal conditions (e.g., pH 7.0-7.5, 37°C for 1-2 hours). |
| Re-oxidation of Thiols | Perform the reduction and conjugation steps in a de-gassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds. |
| Hydrolysis of Maleimide | Prepare the maleimide-linker solution immediately before use. The maleimide group can hydrolyze in aqueous solutions, especially at higher pH, rendering it inactive for conjugation. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar excess of the this compound linker in the conjugation reaction. A 1.5 to 2-fold molar excess of the linker over the available thiol groups is a common starting point. |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Step |
| Hydrophobicity of the ADC | Ensure the use of a PEGylated linker like this compound to increase the hydrophilicity of the final conjugate.[1] Consider optimizing the DAR, as higher DARs can lead to increased aggregation.[3] |
| Unfavorable Buffer Conditions | Screen different buffer systems and pH for the conjugation and purification steps. The isoelectric point of the antibody should be considered to avoid conditions that promote precipitation. |
| Presence of Unreacted Free Drug-Linker | Efficiently remove the excess, unreacted drug-linker after the conjugation reaction using purification methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF). |
| High Protein Concentration | Optimize the antibody concentration during the conjugation reaction. While higher concentrations can improve reaction kinetics, they can also increase the likelihood of aggregation. |
Issue 3: Heterogeneous DAR Distribution
| Potential Cause | Troubleshooting Step |
| Inconsistent Antibody Reduction | Precisely control the amount of reducing agent, reaction time, and temperature to ensure consistent partial reduction of the interchain disulfide bonds. Even small variations can lead to different numbers of available thiols.[5] |
| Presence of Odd DAR Species | The presence of free thiol groups can lead to odd-numbered DARs. Optimizing the molar ratio of the drug-linker to the reducing agent can help minimize the presence of these species. An increased ratio may favor more complete conjugation. |
| Formation of Side Products | Analyze the reaction mixture for potential side products, such as those arising from the reaction of maleimide with other nucleophilic residues on the antibody. Adjusting the pH of the conjugation reaction (ideally between 6.5 and 7.5) can help maintain the selectivity for thiol groups. |
Data Presentation
Table 1: Impact of PEGylation on ADC Aggregation
| ADC Construct | DAR | % Monomer | % Aggregate |
| Trastuzumab-MC-MMAF | 4 | ~85% | ~15% |
| Trastuzumab-Mal-PEG8-MMAF | 4 | >95% | <5% |
| Trastuzumab-MC-MMAF | 8 | ~60% | ~40% |
| Trastuzumab-Mal-PEG8-MMAF | 8 | ~90% | ~10% |
This table presents illustrative data synthesized from multiple sources indicating the general trend of reduced aggregation with PEGylation.
Table 2: Effect of TCEP Molar Ratio on DAR Distribution for a Cysteine-Linked ADC
| TCEP Molar Equivalents | Average DAR | % DAR 0 | % DAR 2 | % DAR 4 | % DAR 6 | % DAR 8 |
| 2.15 | 3.4 | 5 | 25 | 50 | 15 | 5 |
| 2.55 | 4.1 | 2 | 15 | 60 | 18 | 5 |
| 2.95 | 4.7 | 1 | 10 | 55 | 25 | 9 |
Data adapted from a study on cysteine-based ADC conjugation to illustrate the trend of increasing DAR with higher TCEP equivalents.[6]
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
-
Buffer Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-7.4 and degas thoroughly.
-
Antibody Preparation: Dilute the antibody to a concentration of 5-10 mg/mL in the reaction buffer.
-
TCEP Addition: Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to achieve the desired molar excess (e.g., 2.5 equivalents for a target DAR of 4).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification (Optional but Recommended): Remove excess TCEP using a desalting column or a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa). This step is crucial to prevent the reduction of the maleimide linker in the subsequent step.
Protocol 2: Conjugation with this compound
-
Drug-Linker Preparation: Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM) immediately before use.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to minimize protein denaturation. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
-
Column: Use a HIC column suitable for antibody separations (e.g., a Butyl or Phenyl column).
-
Gradient Elution: Equilibrate the column with a high concentration of Mobile Phase A. After sample injection, apply a linear gradient to 100% Mobile Phase B to elute the different DAR species. Species with higher DARs are more hydrophobic and will elute later.
-
Detection: Monitor the elution profile at 280 nm. The relative peak areas can be used to determine the distribution of DAR species.
Visualizations
Caption: Structure of the ADC and intracellular cleavage mechanism.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
strategies to control the drug-to-antibody ratio with MMAF
Welcome to the technical support center for MMAF (Monomethyl Auristatin F) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the drug-to-antibody ratio (DAR) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for an MMAF-ADC?
An optimal DAR for an MMAF-ADC typically balances efficacy and toxicity. While a higher DAR can increase potency, it may also lead to faster clearance from circulation and increased off-target toxicity.[1][2] Generally, a DAR of approximately 4 is considered a favorable balance for many MMAF-ADCs. However, the ideal DAR can be target-dependent and should be determined empirically for each specific ADC.
Q2: What are the common methods for conjugating MMAF to an antibody?
The most common methods for MMAF conjugation involve targeting either cysteine or lysine residues on the antibody.
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with a maleimide-functionalized MMAF linker.[3] This approach can produce ADCs with DAR values of 2, 4, 6, or 8.[3]
-
Lysine Conjugation: This method utilizes the primary amine groups of lysine residues. Due to the abundance of lysine residues on an antibody, this method can result in a heterogeneous mixture of ADCs with a wide range of DAR values.[1]
Site-specific conjugation methods, which involve engineering the antibody to introduce specific conjugation sites, are also employed to create more homogeneous ADCs with a precisely controlled DAR.[3][4]
Q3: How does the choice of linker affect the stability and efficacy of an MMAF-ADC?
The linker plays a crucial role in the performance of an ADC. For MMAF, both cleavable and non-cleavable linkers are used.
-
Cleavable Linkers: These linkers, such as those containing a valine-citrulline (vc) peptide sequence, are designed to be stable in circulation but are cleaved by lysosomal proteases like Cathepsin B inside the target cell to release the MMAF payload.[5]
-
Non-Cleavable Linkers: These linkers, such as maleimidocaproyl (mc), result in the release of the MMAF payload still attached to the cysteine amino acid after proteolytic degradation of the antibody within the lysosome.
The stability of the linker is critical; premature release of the payload in circulation can lead to off-target toxicity.[6]
Q4: What are the primary analytical techniques for determining the DAR of an MMAF-ADC?
Several analytical techniques are used to determine the average DAR and the distribution of drug-loaded species:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity.[7][] Since the addition of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, species with different DAR values can be resolved.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed after reducing the ADC to separate the light and heavy chains, can also be used to determine the DAR.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the mass of the intact ADC or its subunits, allowing for precise determination of the DAR and identification of different drug-loaded species.[12][13]
Troubleshooting Guides
Issue 1: Lower-Than-Expected Average DAR
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction of Disulfide Bonds | 1. Verify Reducing Agent Activity: Ensure that the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly. Prepare fresh solutions before use. 2. Optimize Reducing Agent Concentration: Increase the molar excess of the reducing agent. A typical starting point is a 10-fold molar excess over the antibody.[14] 3. Increase Reduction Time/Temperature: Extend the incubation time for the reduction step (e.g., from 1 hour to 2 hours) or slightly increase the temperature (e.g., from room temperature to 37°C), while monitoring for potential antibody aggregation.[5] |
| Degradation of Maleimide-Functionalized MMAF Linker | 1. Check Linker-Payload Quality: Ensure the maleimide-functionalized MMAF is not hydrolyzed. Use fresh, high-quality reagents. 2. Minimize Time in Aqueous Buffer: Prepare the MMAF-linker solution immediately before addition to the reduced antibody, as maleimides can hydrolyze in aqueous buffers, especially at neutral to high pH. |
| Suboptimal Reaction pH | 1. Adjust Conjugation Buffer pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5. Ensure the pH of your reaction buffer is within this range. |
| Inefficient Removal of Reducing Agent | 1. Thorough Buffer Exchange: Ensure complete removal of the reducing agent after the reduction step and before the addition of the MMAF-linker. Residual reducing agent can react with the maleimide, preventing its conjugation to the antibody thiols. Use a desalting column or tangential flow filtration for efficient removal.[5][] |
Issue 2: Higher-Than-Expected Average DAR
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Reduction of Disulfide Bonds | 1. Decrease Reducing Agent Concentration: Reduce the molar excess of the reducing agent to limit the number of disulfide bonds that are reduced. 2. Decrease Reduction Time/Temperature: Shorten the incubation time or lower the temperature of the reduction step. |
| High Molar Ratio of MMAF-Linker to Antibody | 1. Optimize Molar Ratio: Decrease the molar ratio of the MMAF-linker to the antibody. A common starting point is a 5-10 fold molar excess of the linker.[15] |
| Antibody Aggregation | 1. Monitor for Aggregates: High DAR species can be more prone to aggregation.[16] Analyze the ADC product by size-exclusion chromatography (SEC) to check for aggregates. 2. Optimize Formulation Buffer: Include excipients such as polysorbate 20 or sucrose to help prevent aggregation. |
| Inaccurate Protein Concentration Measurement | 1. Verify Antibody Concentration: Accurately determine the antibody concentration before the conjugation reaction using a reliable method such as UV-Vis spectroscopy at 280 nm. |
Experimental Protocols
Protocol 1: Cysteine-Based MMAF Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized MMAF to an IgG1 antibody via cysteine residues.
Materials:
-
IgG1 antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP-HCl)
-
Maleimide-functionalized MMAF linker-payload
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns or tangential flow filtration (TFF) system
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the reaction buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.[5]
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column or TFF, exchanging the buffer back to the reaction buffer.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the MMAF linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated MMAF linker and other reaction components using a desalting column, TFF, or hydrophobic interaction chromatography (HIC).[][17]
-
Protocol 2: DAR Determination by RP-HPLC
This protocol outlines a general method for determining the DAR of an MMAF-ADC using reversed-phase HPLC after reduction.
Materials:
-
MMAF-ADC sample
-
Reduction buffer (e.g., 7.2 M guanidine-HCl, 0.3 M sodium acetate, pH 5.3)[10]
-
Reducing agent (e.g., TCEP)
-
RP-HPLC system with a suitable C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation (Reduction):
-
HPLC Analysis:
-
Equilibrate the RP-HPLC column with Mobile Phase A.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and MMAF-conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas of the different species.
-
Visualizations
Caption: Cysteine-based MMAF conjugation workflow.
References
- 1. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bicellscientific.com [bicellscientific.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. AU2014240012A1 - Antibody drug conjugate (ADC) purification - Google Patents [patents.google.com]
Technical Support Center: Mitigating Off-Target Toxicity of Mal-PEG8-Val-Cit-PAB-MMAF ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimide-PEG8-Valine-Citrulline-para-aminobenzyl-Monomethyl Auristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with this compound ADCs?
A1: The off-target toxicity of this compound ADCs is primarily driven by three mechanisms:
-
Premature Payload Release: The Val-Cit linker is designed to be cleaved by cathepsin B, which is highly expressed in the lysosomes of tumor cells. However, instability of the linker in systemic circulation can lead to the premature release of the highly potent MMAF payload, causing damage to healthy tissues.[1][]
-
Non-specific Uptake: Intact ADCs can be taken up by normal cells through mechanisms independent of target antigen binding. This can occur via macropinocytosis or through receptor-mediated endocytosis by, for example, mannose receptors on hepatic and immune cells.[3] The hydrophobicity of the ADC can also contribute to non-specific uptake.
-
"On-Target, Off-Tumor" Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues. Binding of the ADC to these tissues can lead to their damage.[][4]
Q2: What is the "bystander effect" and is it a concern with MMAF-based ADCs?
A2: The bystander effect occurs when a cytotoxic payload released from a target cancer cell diffuses into and kills neighboring antigen-negative cells.[1] This can enhance the anti-tumor activity of an ADC, especially in heterogeneous tumors. However, MMAF is a charged molecule with lower membrane permeability compared to its counterpart, MMAE.[5][] Consequently, MMAF exhibits a significantly reduced bystander effect, which can limit its efficacy in heterogeneous tumors but also potentially reduce off-target toxicity to surrounding healthy tissues.[5][]
Q3: What are the known clinical toxicities associated with MMAF-based ADCs?
A3: A common dose-limiting toxicity associated with MMAF-based ADCs is ocular toxicity, including symptoms like blurred vision, dry eye, and keratitis.[1][7] Thrombocytopenia (low platelet count) has also been reported.[8]
Q4: How does the PEG8 linker in this compound contribute to mitigating off-target toxicity?
A4: The polyethylene glycol (PEG) spacer, in this case with eight repeating units (PEG8), is incorporated to increase the hydrophilicity of the ADC.[9] This can help to:
-
Reduce Aggregation: Highly hydrophobic ADCs have a tendency to aggregate, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver. The hydrophilic PEG linker helps to prevent this aggregation.
-
Improve Pharmacokinetics: By increasing hydrophilicity, the PEG linker can improve the ADC's solubility and stability in circulation, potentially leading to a longer half-life and more favorable biodistribution.
Troubleshooting Guides
In Vitro Experiments
Problem 1: High background cytotoxicity in antigen-negative control cells.
-
Possible Cause A: Premature linker cleavage in culture medium. The Val-Cit linker may be susceptible to cleavage by proteases present in the serum of the cell culture medium.
-
Troubleshooting Tip:
-
Use serum-free medium for a short-term cytotoxicity assay if your cell line can tolerate it.
-
Heat-inactivate the serum before use to denature some proteases.
-
Include a control ADC with a non-cleavable linker to assess the contribution of non-specific uptake versus premature payload release.
-
-
-
Possible Cause B: Non-specific uptake of the ADC. Even without the target antigen, cells can internalize ADCs through pinocytosis.
-
Troubleshooting Tip:
-
Reduce the incubation time of the ADC with the cells.
-
Include a control of the unconjugated antibody to see if the antibody itself has any effect on cell viability.
-
-
-
Possible Cause C: Free MMAF contamination in the ADC preparation. The final ADC product may contain unconjugated MMAF.
-
Troubleshooting Tip:
-
Ensure rigorous purification of the ADC after conjugation to remove any free payload. Size exclusion chromatography (SEC) is a common method.
-
Analyze the purity of your ADC by techniques like hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Problem 2: Inconsistent IC50 values across experiments.
-
Possible Cause A: Variation in cell health and density. Cell viability and metabolic activity can significantly impact the results of cytotoxicity assays.
-
Troubleshooting Tip:
-
Ensure consistent cell seeding density across all plates and experiments.
-
Always use cells in the logarithmic growth phase.
-
Regularly check for mycoplasma contamination.
-
-
-
Possible Cause B: Instability of the ADC in storage. The ADC may degrade or aggregate over time.
-
Troubleshooting Tip:
-
Aliquot the ADC upon receipt and store at the recommended temperature (typically -80°C).
-
Avoid repeated freeze-thaw cycles.
-
Before each experiment, visually inspect the thawed ADC solution for any signs of precipitation.
-
-
In Vivo Experiments
Problem 3: Excessive weight loss or signs of toxicity in animal models at expected therapeutic doses.
-
Possible Cause A: High drug-to-antibody ratio (DAR). A higher DAR can lead to increased hydrophobicity and faster clearance, resulting in greater off-target toxicity.[1]
-
Troubleshooting Tip:
-
If possible, test ADCs with different DARs to determine the optimal balance between efficacy and toxicity. A lower DAR may be better tolerated.
-
-
-
Possible Cause B: "On-target, off-tumor" toxicity. The target antigen may be expressed on vital organs in the animal model.
-
Troubleshooting Tip:
-
Before starting in vivo studies, perform immunohistochemistry (IHC) on the normal tissues of the animal model to assess the expression of the target antigen.
-
Consider using a different animal model if significant on-target, off-tumor expression is observed.
-
-
-
Possible Cause C: Rapid payload release in vivo. The linker may be less stable in the in vivo environment than anticipated.
-
Troubleshooting Tip:
-
Conduct pharmacokinetic (PK) studies to measure the levels of intact ADC and free MMAF in the plasma over time. This will provide insights into the in vivo stability of the ADC.
-
-
Problem 4: Lack of anti-tumor efficacy in xenograft models.
-
Possible Cause A: Low or heterogeneous expression of the target antigen in the tumor. If the target antigen is not sufficiently expressed on the tumor cells, the ADC will not be effectively internalized.
-
Troubleshooting Tip:
-
Confirm the antigen expression level of the tumor cell line by flow cytometry or IHC before implanting them into animals.
-
Consider using a cell line with higher antigen expression.
-
Given the limited bystander effect of MMAF, heterogeneous tumors may not respond well.
-
-
-
Possible Cause B: Poor tumor penetration of the ADC. The large size of the ADC can limit its ability to penetrate dense tumor tissue.
-
Troubleshooting Tip:
-
Analyze tumor sections by IHC or immunofluorescence to visualize the distribution of the ADC within the tumor.
-
Consider smaller antibody fragments (e.g., Fabs) for conjugation, although this may alter the pharmacokinetic profile.
-
-
-
Possible Cause C: Inefficient internalization and/or processing of the ADC by the tumor cells. Binding of the ADC to the cell surface is not sufficient; it must be internalized and trafficked to the lysosome for the payload to be released.
-
Troubleshooting Tip:
-
Perform in vitro internalization assays to confirm that the ADC is being taken up by the target cells.
-
-
Data Summary Tables
Table 1: In Vitro Cytotoxicity of MMAF and MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | Payload | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [10] |
| HEK293 | Embryonic Kidney | MMAE | 4.24 ± 0.37 | [10] |
| NCI N87 | Gastric Cancer | MMAF | ~10 | [11] |
| OE19 | Esophageal Adenocarcinoma | MMAF | ~10 | [11] |
| HCT116 | Colon Cancer | MMAF | >1000 | [11] |
| GD2-high cells | Various | ch14.18-MMAF | < 1 | [12] |
| GD2-low cells | Various | ch14.18-MMAF | > 10 | [12] |
Table 2: Preclinical Maximum Tolerated Dose (MTD) of MMAF-based ADCs
| ADC | Target | Linker | MTD (mg/kg) | Dose-Limiting Toxicities | Reference |
| AGS-16C3F | ENPP3 | mc | 1.8 | Thrombocytopenia, ocular toxicity | [8] |
| SGN-75 | CD70 | mc | 3 | Thrombocytopenia, ocular toxicity, nausea | [8] |
| MEDI-547 | EphA2 | mc | 0.08 | Hemorrhage, epistaxis | [8] |
| SGN-CD19A | CD19 | mc | 5 | Keratopathy | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and appropriate controls (unconjugated antibody, free MMAF, vehicle control) in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature.[13] Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.[13]
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. Vary the ratio of the two cell types (e.g., 1:1, 1:3, 1:9) while keeping the total cell number constant.[14]
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from single-cell line cytotoxicity assays).[14]
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis:
-
Use a high-content imaging system to count the number of viable GFP-positive cells in the treated wells compared to the untreated control wells.
-
Alternatively, lyse the cells and measure the fluorescence intensity of the GFP.
-
-
Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy and toxicity of an ADC.
Caption: The mechanism of action of a this compound ADC leading to apoptosis.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG8-Val-Cit-PAB-MMAF and MC-Val-Cit-PAB-MMAF for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADCs
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy, stability, and safety of these targeted therapies. Among the various linker-payload combinations, those utilizing the potent antimitotic agent monomethyl auristatin F (MMAF) are of significant interest. This guide provides a detailed comparison of two commonly employed linker systems for MMAF conjugation: Maleimide-PEG8-Val-Cit-PAB-MMAF (Mal-PEG8-MMAF) and Maleimidocaproyl-Val-Cit-PAB-MMAF (MC-MMAF).
This comparison is based on an analysis of their structural differences, the functional implications of these differences, and supporting experimental data from published studies. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.
At a Glance: Key Structural and Functional Differences
The primary distinction between the two linkers lies in the spacer connecting the maleimide group to the Val-Cit cleavable dipeptide. Mal-PEG8-MMAF incorporates a hydrophilic polyethylene glycol (PEG8) spacer, whereas MC-MMAF utilizes a more hydrophobic maleimidocaproyl (MC) group. This seemingly subtle difference can have profound effects on the overall properties and performance of the resulting ADC.
| Feature | Mal-PEG8-Val-Cit-PAB-MMAF | MC-Val-Cit-PAB-MMAF |
| Spacer | Polyethylene Glycol (PEG8) | Maleimidocaproyl (MC) |
| Hydrophilicity | High | Low |
| Potential for Aggregation | Lower | Higher |
| Plasma Clearance | Potentially Slower | Potentially Faster |
| Therapeutic Window | Potentially Wider | Potentially Narrower |
Structural Diagrams
Caption: Chemical structures of the two linker-payloads.
Mechanism of Action: A Shared Pathway to Cytotoxicity
Both linker systems deliver the same cytotoxic payload, MMAF, to the target cancer cell. The mechanism of action following ADC internalization is therefore identical.
Caption: General mechanism of action for MMAF-based ADCs.
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin[1][2]. The Val-Cit dipeptide linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of cells[3][4]. Following cleavage, the p-aminobenzyl carbamate (PAB) spacer self-immolates, releasing the active MMAF payload into the cytoplasm to exert its cytotoxic effect.
Performance Comparison: The Impact of the PEG8 Spacer
The inclusion of the hydrophilic PEG8 spacer in the Mal-PEG8-MMAF linker is the primary driver of the performance differences observed between ADCs constructed with these two linkers.
Hydrophilicity and Aggregation
Hydrophobic drug-linkers can induce aggregation of ADCs, which can lead to faster clearance from circulation and potential immunogenicity. The PEG8 spacer in Mal-PEG8-MMAF significantly increases the hydrophilicity of the linker-payload, which can mitigate aggregation, particularly at higher drug-to-antibody ratios (DAR).
Studies have shown that incorporating PEG spacers into linker design can enhance solubility and reduce aggregation[5]. While direct comparative data for Mal-PEG8-MMAF versus MC-MMAF is limited, the principles of PEGylation strongly suggest a lower propensity for aggregation for the PEGylated construct.
Pharmacokinetics and Stability
The stability of the linker in plasma is critical to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Both the maleimide and the Val-Cit components of these linkers are generally stable in human plasma[6]. However, the overall physicochemical properties of the ADC can influence its pharmacokinetic profile.
The increased hydrophilicity imparted by the PEG8 spacer can lead to slower plasma clearance and a longer half-life of the ADC. This is attributed to reduced non-specific uptake by tissues like the liver[1].
Table 1: Expected Pharmacokinetic Parameters
| Parameter | ADC with Mal-PEG8-MMAF | ADC with MC-MMAF | Rationale |
| Plasma Half-life (t½) | Longer | Shorter | Increased hydrophilicity of PEG8 reduces non-specific clearance. |
| Clearance (CL) | Slower | Faster | Reduced uptake by the reticuloendothelial system. |
| Area Under the Curve (AUC) | Higher | Lower | Longer circulation time and slower clearance lead to greater overall exposure. |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is primarily dependent on the potency of the payload and the efficiency of its internalization and release. Since both linkers utilize the same cleavable Val-Cit-PAB mechanism and deliver the same MMAF payload, their in vitro cytotoxicity against target cells is expected to be comparable, assuming similar internalization kinetics.
Table 2: Representative In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line (Antigen Positive) | ADC with Mal-PEG8-MMAF (IC50, ng/mL) | ADC with MC-MMAF (IC50, ng/mL) |
| Cell Line A | 15 | 18 |
| Cell Line B | 25 | 22 |
| Cell Line C (Antigen Negative) | >10,000 | >10,000 |
Note: This is a hypothetical table to illustrate expected similar potencies. Actual values would be antibody and cell line dependent.
In Vivo Efficacy and Therapeutic Window
The improved pharmacokinetic profile of ADCs with the Mal-PEG8-MMAF linker can translate to enhanced in vivo antitumor efficacy and a wider therapeutic window. The longer circulation time allows for greater accumulation of the ADC in the tumor, leading to more effective tumor cell killing. Furthermore, the reduced non-specific uptake can decrease off-target toxicity, allowing for higher tolerated doses.
One study demonstrated that an ADC with a PEG8 linker exhibited a 100% survival rate at a 20 mg/kg dose, whereas the non-PEGylated counterpart resulted in 100% mortality at the same dose[1]. Another study showed that an ADC with a PEG10K linker had a significantly improved therapeutic index compared to a non-PEGylated version[1][3]. While not a direct comparison of the exact linkers in this guide, these findings strongly support the benefits of PEGylation.
Table 3: Representative In Vivo Efficacy Data
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| HER2+ Gastric Cancer | ADC with Mal-PEG8-MMAF (5 mg/kg) | 85 | -2 |
| HER2+ Gastric Cancer | ADC with MC-MMAF (5 mg/kg) | 65 | -8 |
| HER2+ Gastric Cancer | Vehicle Control | 0 | +5 |
Note: This table is a representative example based on the expected improved efficacy and tolerability of a PEGylated ADC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific antibodies, cell lines, and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADCs (Mal-PEG8-MMAF and MC-MMAF versions)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include wells with medium only (no cells) as a blank and wells with cells and medium without ADC as a vehicle control.
-
Incubate the plates for a period equivalent to several cell doubling times (typically 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
Plasma Stability Assay (LC-MS)
This protocol describes a method to assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
ADC constructs
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC with plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using an affinity capture resin.
-
Wash the resin to remove non-specifically bound plasma proteins.
-
Elute the ADC from the resin.
-
Reduce the eluted ADC to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS to determine the drug load on each chain.
-
Calculate the average DAR at each time point by integrating the peak areas of the drug-conjugated and unconjugated antibody chains.
-
Plot the average DAR over time to assess the stability of the ADC.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical in vivo efficacy study using a tumor xenograft model in immunocompromised mice.
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line of interest
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Balance for body weight measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified average volume (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with Mal-PEG8-MMAF, ADC with MC-MMAF).
-
Administer the ADCs and vehicle control, typically via intravenous injection, at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the study until a defined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or a predetermined time point).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Monitor body weight as an indicator of toxicity.
Conclusion
The choice between this compound and MC-Val-Cit-PAB-MMAF for ADC development depends on the specific therapeutic goals and the properties of the target antigen and antibody.
-
MC-Val-Cit-PAB-MMAF represents a well-established, effective linker system. Its more hydrophobic nature may be suitable for certain applications, but it carries a higher risk of ADC aggregation and faster clearance.
-
This compound offers several potential advantages due to the inclusion of the hydrophilic PEG8 spacer. These include reduced aggregation, improved pharmacokinetics with slower clearance and longer half-life, and consequently, the potential for enhanced in vivo efficacy and a wider therapeutic window. These benefits may be particularly advantageous for ADCs with high drug loading or those targeting antigens with lower expression levels.
For drug development professionals, the data strongly suggests that the incorporation of a hydrophilic spacer like PEG8 is a valuable strategy to optimize the performance of MMAF-based ADCs. While in vitro potencies may be similar, the in vivo advantages of a PEGylated linker can be substantial, leading to a more robust and potentially more successful therapeutic candidate. It is recommended to empirically evaluate both linker systems with the specific antibody of interest to determine the optimal construct for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for MMAF: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy, stability, and therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent anti-mitotic agent Monomethyl Auristatin F (MMAF), supported by experimental data and detailed methodologies.
MMAF, a derivative of the powerful dolastatin 10, is a synthetic antineoplastic agent.[1] Due to a charged C-terminal phenylalanine, its cytotoxic activity is attenuated compared to its counterpart, MMAE, likely due to impaired intracellular access.[2][3] This property makes the selection of an appropriate linker paramount to harnessing its therapeutic potential within an ADC construct. The linker dictates not only the stability of the ADC in circulation but also the mechanism and efficiency of payload release within the target cancer cell.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanism.
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This is often achieved by incorporating sequences that are sensitive to lysosomal proteases (e.g., cathepsin B), acidic pH, or high concentrations of reducing agents like glutathione.[4] A common example is the valine-citrulline (vc) dipeptide linker, which is readily cleaved by cathepsin B upon internalization of the ADC into the lysosome.[4][5] This releases the unmodified, potent MMAF payload to exert its cytotoxic effect.
Non-cleavable linkers , such as the maleimidocaproyl (mc) linker, lack a specific cleavage site.[6][7] The release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[6][7] This results in the release of the drug with the linker and a conjugating amino acid (e.g., cysteine) still attached.[2][3]
dot
Performance Comparison: In Vitro and In Vivo Data
Experimental data from studies directly comparing cleavable and non-cleavable linkers for MMAF conjugated to the anti-CD30 antibody cAC10 provide valuable insights into their relative performance.
| Parameter | Cleavable (vc-MMAF) | Non-Cleavable (mc-MMAF) | Reference |
| In Vitro Potency (IC50) | Potent and comparable to non-cleavable | Potent and comparable to cleavable | [2],[3] |
| In Vivo Efficacy | Cures and regressions of established xenograft tumors | Equally potent to cleavable linker ADC | [2],[3] |
| Maximum Tolerated Dose (MTD) | Baseline | >3 times higher than cleavable | [2],[3] |
| Therapeutic Window | Narrower | Significantly wider | [2],[3] |
| Released Payload | Free MMAF | Cysteine-linker-MMAF adduct | [2],[3] |
Key Considerations for Linker Selection
The choice between a cleavable and non-cleavable linker for MMAF is not straightforward and depends on several factors:
-
Stability and Off-Target Toxicity: Non-cleavable linkers generally exhibit greater stability in circulation, reducing the risk of premature drug release and associated off-target toxicity.[6][8] This increased stability contributes to a wider therapeutic window.[2][3]
-
Bystander Effect: Cleavable linkers can release membrane-permeable free MMAF, which can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4] This can be advantageous in treating heterogeneous tumors. The charged MMAF-linker-amino acid metabolite released from non-cleavable ADCs has compromised membrane permeability, limiting the bystander effect.[7]
-
Payload Potency: MMAF retains its potency even when conjugated to a linker and an amino acid, making it suitable for use with non-cleavable linkers.[7][9] This is in contrast to MMAE, which is most potent in its unconjugated form and is therefore less suited for non-cleavable strategies.[9][10]
-
Internalization and Trafficking: The efficacy of non-cleavable ADCs is highly dependent on the efficient internalization of the ADC and subsequent degradation of the antibody in the lysosome.[6][7]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are outlined below.
In Vitro Cytotoxicity Assay
dot
-
Cell Culture: Culture antigen-positive cancer cell lines (e.g., L540, Karpas 299 for CD30) in appropriate media and conditions.
-
Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the cleavable and non-cleavable MMAF ADCs, as well as free MMAF as a control. Add the compounds to the cells.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxic effects (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by tumor growth inhibition, regressions, and cures.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, and at the end of the study, perform necropsy and histopathological analysis of major organs to assess for any treatment-related toxicities. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause significant toxicity.
Conclusion
The choice between a cleavable and non-cleavable linker for MMAF is a critical decision in ADC design, with significant implications for the therapeutic index of the resulting conjugate.
-
Non-cleavable linkers offer a significant advantage in terms of stability and tolerability, leading to a wider therapeutic window.[2][3] They are particularly well-suited for MMAF, which retains its potency after the linker and a conjugating amino acid remain attached.[7][9]
-
Cleavable linkers provide the benefit of a potential bystander effect, which can be crucial for treating heterogeneous tumors.[4] However, this can come at the cost of lower stability and a narrower therapeutic window.
Ultimately, the optimal linker strategy will depend on the specific target antigen, the tumor biology, and the desired therapeutic profile. The experimental data presented in this guide underscores the importance of empirical testing to determine the most effective linker technology for a given MMAF-based ADC.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mal-PEG8-Val-Cit-PAB-MMAF and Mal-PEG4-Val-Cit-PAB-MMAF in Antibody-Drug Conjugate Development
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker component plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the therapeutic. This guide provides a comparative analysis of two prominent linker-payloads: Mal-PEG8-Val-Cit-PAB-MMAF and Mal-PEG4-Val-Cit-PAB-MMAF. The primary difference between these two conjugates lies in the length of the polyethylene glycol (PEG) spacer, with the former incorporating an eight-unit PEG chain and the latter a four-unit chain. This variation in linker length can significantly influence the physicochemical properties and in vivo performance of the resulting ADC.
The Role of the PEG Linker in ADC Design
The inclusion of a PEG spacer in the linker of an ADC serves multiple critical functions. Primarily, it enhances the hydrophilicity of the linker-payload, which is crucial for counteracting the inherent hydrophobicity of many cytotoxic drugs like monomethyl auristatin F (MMAF).[1][2][3] This increased hydrophilicity can mitigate the tendency of the ADC to aggregate, thereby improving its stability and manufacturing feasibility.[3] Furthermore, the length of the PEG chain can influence the pharmacokinetic properties of the ADC, including its circulation half-life and clearance rate, which in turn affects its therapeutic window.[4][5][6]
Comparative Efficacy and Performance
In Vitro Cytotoxicity:
The in vitro cytotoxicity of an ADC is primarily driven by the potency of the payload and the efficiency of its intracellular release. MMAF is a highly potent tubulin inhibitor that induces cell cycle arrest and apoptosis.[1][7][8][9] The Val-Cit-PAB component of the linker is designed to be cleaved by cathepsin B, an enzyme prevalent in the lysosomal compartment of tumor cells, leading to the release of the active MMAF payload.[7]
Studies on ADCs with the related payload, monomethyl auristatin E (MMAE), have shown that increasing the length of the PEG linker can sometimes lead to a modest decrease in in vitro cytotoxicity.[2] This could be attributed to steric hindrance from the longer PEG chain, which might slightly impede the interaction of the ADC with its target antigen or the subsequent processing and payload release. However, this effect is generally not substantial and both PEG4 and PEG8-linked MMAF ADCs are expected to exhibit potent picomolar to nanomolar cytotoxicity against antigen-positive cancer cell lines.
Pharmacokinetics and In Vivo Efficacy:
The most significant impact of the PEG linker length is anticipated in the in vivo setting. Generally, a longer PEG chain is expected to improve the pharmacokinetic profile of an ADC by increasing its hydrodynamic radius, which can lead to reduced renal clearance and a longer circulation half-life.[4][5][6]
A study on affibody-drug conjugates with MMAE demonstrated that a longer PEG chain (10kDa vs. 4kDa) resulted in a significantly extended in vivo half-life.[2] This prolonged exposure, in turn, led to superior tumor growth inhibition in xenograft models, even though the in vitro cytotoxicity of the longer-linker conjugate was slightly lower.[2] This highlights a crucial concept in ADC development: a potential trade-off between in vitro potency and in vivo pharmacokinetic advantages.
Conversely, one study reported that a short PEG8 linker resulted in faster blood clearance of a monoclonal antibody compared to its non-PEGylated version, while maintaining tumor uptake.[10] This suggests that the relationship between PEG length and pharmacokinetics can be complex and may also depend on the specific antibody and overall ADC structure.
For this compound, the longer PEG chain, in comparison to the PEG4 version, is hypothesized to provide a more favorable pharmacokinetic profile, potentially leading to enhanced tumor accumulation and greater overall in vivo efficacy. However, without direct comparative data, this remains a well-supported hypothesis rather than a confirmed fact.
The Bystander Effect:
MMAF possesses a charged C-terminal phenylalanine, which significantly limits its ability to diffuse across cell membranes.[8][9] Consequently, ADCs utilizing MMAF have a minimal bystander killing effect, meaning their cytotoxic activity is largely confined to the antigen-expressing target cells.[11][12][13] The length of the PEG linker (PEG4 vs. PEG8) is not expected to alter this intrinsic property of the MMAF payload.
Data Summary
Since direct comparative experimental data is unavailable, the following tables summarize the expected properties and provide a framework for experimental comparison.
Table 1: Expected Physicochemical and Biological Properties
| Property | Mal-PEG4-Val-Cit-PAB-MMAF | This compound | Rationale |
| Hydrophilicity | High | Higher | Longer PEG chain increases hydrophilicity.[1][2] |
| In Vitro Potency (IC50) | Potent (pM to nM range) | Potent (pM to nM range) | Primarily driven by MMAF payload. A slight decrease with longer PEG is possible due to steric hindrance.[2] |
| Pharmacokinetics (Half-life) | Moderate | Expected to be longer | Longer PEG chains generally increase circulation time.[4][5] |
| In Vivo Efficacy | Effective | Potentially superior | Improved PK of the PEG8 version could lead to better tumor accumulation and efficacy.[2] |
| Bystander Effect | Minimal | Minimal | An intrinsic property of the membrane-impermeable MMAF payload.[11][12][13] |
Experimental Protocols
To definitively compare the efficacy of ADCs constructed with these two linker-payloads, a series of in vitro and in vivo experiments are required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[1][2][14][15]
Methodology:
-
Cell Seeding: Seed antigen-positive cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87 cells for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Mal-PEG4-MMAF and Mal-PEG8-MMAF ADCs in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the ADCs in a living organism.[16][17][18]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, Mal-PEG4-MMAF ADC, Mal-PEG8-MMAF ADC).
-
ADC Administration: Administer the ADCs intravenously (e.g., via the tail vein) at a predetermined dose and schedule (e.g., once weekly for three weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific period.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Visualizations
Experimental Workflow for ADC Comparison
Caption: Workflow for comparing the in vitro and in vivo efficacy of ADCs.
MMAF Mechanism of Action and Signaling Pathway
Caption: Intracellular pathway of an MMAF-containing ADC leading to apoptosis.
Conclusion
The choice between a Mal-PEG8-Val-Cit-PAB and a Mal-PEG4-Val-Cit-PAB linker for an MMAF-based ADC represents a nuanced decision in drug development. The longer PEG8 linker is anticipated to confer superior pharmacokinetic properties, potentially leading to enhanced in vivo efficacy. However, this may come at the cost of a slight reduction in in vitro potency. The limited bystander effect of MMAF remains a constant factor regardless of the PEG linker length. Ultimately, empirical testing through the detailed experimental protocols outlined in this guide is essential to determine the optimal linker length for a specific antibody and therapeutic application, balancing the desire for potent, direct cell killing with the need for a favorable in vivo disposition.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 17. hoeford.com [hoeford.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Validating ADC Activity: A Comparative Guide to the Mal-PEG8-Val-Cit-PAB-MMAF Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) antibody-drug conjugate (ADC) system. Through a detailed examination of its activity and a comparison with key alternatives, this document offers supporting experimental data and protocols to inform ADC development programs.
Introduction to this compound
The this compound conjugate represents a sophisticated approach in the design of ADCs, combining a potent anti-mitotic agent with a selectively cleavable linker system. Each component is engineered to optimize the therapeutic window of the ADC:
-
MMAF (Monomethyl Auristatin F): A highly potent synthetic analog of dolastatin 10, MMAF functions as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequent apoptosis. The C-terminal phenylalanine of MMAF is charged, which reduces its cell permeability and is intended to minimize off-target toxicity.
-
Val-Cit-PAB Linker: This linker incorporates a dipeptide sequence (Valine-Citrulline) that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of cancer cells. This enzymatic cleavage is designed to ensure the release of the MMAF payload predominantly within the target tumor cell. The p-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified, fully active MMAF upon cleavage.
-
Mal-PEG8 Moiety: The maleimide group provides a stable covalent attachment to cysteine residues on the monoclonal antibody. The polyethylene glycol (PEG8) spacer enhances the hydrophilicity of the linker-payload, which can improve the pharmacokinetic properties of the ADC and reduce aggregation.
Comparative Performance Analysis
The efficacy of an ADC is critically dependent on the interplay between its antibody, linker, and payload. Here, we compare the performance of the this compound system against relevant alternatives, focusing on in vitro cytotoxicity, the bystander effect, and in vivo efficacy.
In Vitro Cytotoxicity
The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific head-to-head data for the complete this compound conjugate is proprietary and varies based on the antibody and target antigen, we can draw comparisons based on the performance of its core components.
A key comparison is between MMAF and its close analog, Monomethyl Auristatin E (MMAE). MMAE is structurally similar to MMAF but has an uncharged C-terminus, rendering it more cell-permeable.
| Linker-Payload System | Target | Cell Line | IC50 (ng/mL) | Reference |
| cAC10-vc-MMAF | CD30 | Karpas 299 | ~10 | |
| cAC10-vc-MMAE | CD30 | Karpas 299 | ~1 | |
| AB095-MMAF (non-binding control) | N/A | GBM PDX | >1000 | |
| AB095-MMAE (non-binding control) | N/A | GBM PDX | >1000 |
Note: cAC10 is an anti-CD30 antibody, and vc represents a Val-Cit linker. Data is approximated from graphical representations in the cited sources.
As illustrated, ADCs utilizing MMAE often exhibit lower IC50 values in vitro, which is attributed to the higher cell permeability of the MMAE payload. However, the reduced permeability of MMAF can be advantageous in limiting off-target toxicities.
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, particularly in treating heterogeneous tumors. This effect is largely governed by the cell permeability of the payload.
| Linker-Payload System | Bystander Killing In Vitro | Bystander Killing In Vivo | Rationale | Reference |
| Val-Cit-PAB-MMAF | Limited to none | Ineffective | MMAF is charged and cell-impermeable, preventing its diffusion to adjacent cells. | |
| Val-Cit-PAB-MMAE | Potent | Effective | MMAE is neutral and cell-permeable, allowing for efficient diffusion and killing of neighboring cells. |
The data strongly indicates that the MMAF-based conjugate does not induce a significant bystander effect, a direct consequence of the payload's low membrane permeability. In contrast, MMAE-based ADCs demonstrate robust bystander killing. The choice between MMAF and MMAE, therefore, involves a trade-off between minimizing off-target toxicity (favoring MMAF) and achieving bystander-mediated efficacy in heterogeneous tumors (favoring MMAE).
In Vivo Efficacy
Preclinical xenograft models are vital for assessing the in vivo anti-tumor activity of ADCs.
| ADC System | Tumor Model | Dosing | Outcome | Reference |
| cAC10-vc-MMAF | Karpas 299 (CD30+) Admixed with CD30- cells | 3 mg/kg | Tumor growth inhibition of CD30+ cells, but no regression of the overall tumor mass. | |
| cAC10-vc-MMAE | Karpas 299 (CD30+) Admixed with CD30- cells | 3 mg/kg | Complete tumor remission in 3 out of 5 mice. | |
| F16-Val-Ala-MMAE | A431 Epidermoid Carcinoma | Not Specified | Superior anti-cancer activity compared to Val-Cit-MMAE in this model. | |
| F16-Non-cleavable-MMAE | A431 Epidermoid Carcinoma | Not Specified | No anti-cancer activity observed. |
These in vivo findings corroborate the in vitro and bystander effect data. The lack of a bystander effect with the MMAF conjugate limits its efficacy in a mixed tumor model, whereas the MMAE conjugate leads to complete tumor regression. The comparison between cleavable and non-cleavable linkers highlights the necessity of payload release for non-internalizing antibodies. For internalizing ADCs, non-cleavable linkers can be effective, though they do not facilitate a bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC activity. Below are representative protocols for key validation assays.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-binding isotype control ADC. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells and plot the percentage of viable cells against the ADC concentration. Calculate the IC50 value using a non-linear regression model.
Bystander Effect Assay (Co-culture Method)
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Plating: Plate a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. A typical ratio is 1:1 or 1:3.
-
ADC Treatment: Add serial dilutions of the test ADC and controls.
-
Incubation: Incubate for 72-120 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the fluorescently labeled antigen-negative population and assess their viability using a viability dye (e.g., propidium iodide or DAPI).
-
Data Analysis: Determine the percentage of dead antigen-negative cells at each ADC concentration.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC control, test ADC). Administer the ADCs intravenously at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI).
Visualizing Mechanisms and Workflows
MMAF Mechanism of Action
Caption: MMAF is released in the lysosome and disrupts microtubule dynamics, leading to apoptosis.
ADC In Vitro Cytotoxicity Workflow
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC.
Conclusion
The this compound conjugate is a highly potent and specific ADC system. Its key characteristics are:
-
High Potency: MMAF is a powerful anti-mitotic agent effective at nanomolar concentrations.
-
Targeted Release: The Val-Cit linker ensures specific cleavage of the payload within the tumor cell, minimizing premature release in circulation.
-
Limited Bystander Effect: The cell-impermeable nature of MMAF restricts its activity to antigen-positive cells, which can enhance its safety profile but may limit its efficacy in heterogeneous tumors.
The choice of a linker-payload system is a critical decision in ADC design. For tumors with homogeneous antigen expression, the targeted activity and potentially favorable safety profile of an MMAF-based conjugate make it an excellent candidate. For heterogeneous tumors where killing of antigen-negative bystander cells is desired, a more permeable payload such as MMAE may be more appropriate, accepting the potential for increased off-target toxicity. This guide provides the foundational data and methodologies to aid researchers in making these critical design and validation decisions.
A Comparative Analysis of MMAF and MMAE Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both are highly effective tubulin inhibitors, but their distinct physicochemical properties lead to significant differences in their therapeutic application and performance. This guide provides an objective comparison of MMAF and MMAE, supported by experimental data and detailed methodologies, to aid researchers in the strategic selection of these critical ADC components.
Physicochemical and Biological Properties: A Head-to-Head Comparison
MMAE and MMAF share a common mechanism of action, inducing cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1][2] However, a key structural difference dictates their divergent biological behavior. MMAF possesses a C-terminal phenylalanine with a charged carboxyl group, rendering it less membrane-permeable than the uncharged MMAE.[3][4] This fundamental difference has profound implications for their cytotoxicity, bystander effect, and overall therapeutic window.
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | References |
| Chemical Structure | Uncharged C-terminus | Charged C-terminal phenylalanine | [3][4] |
| Mechanism of Action | Tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis. | Tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis. | [1][2] |
| Cell Permeability | High | Low | [5] |
| In Vitro Potency (as free drug) | High (typically lower IC50) | Lower (typically higher IC50 due to poor cell entry) | [6] |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells. | Limited to no bystander effect. | [5][6] |
| Systemic Toxicity | Potentially higher due to bystander effect and off-target toxicity. | Generally lower systemic toxicity. | [7] |
| Therapeutic Application | Effective in tumors with heterogeneous antigen expression. | More suitable for tumors with uniform and high antigen expression. | [7] |
| Approved ADCs | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin) | Blenrep® (Belantamab mafodotin) | [4] |
Mechanism of Action and Signaling Pathway
Both MMAE and MMAF, once released from the ADC within the target cancer cell, bind to tubulin, a critical protein for microtubule formation. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering the apoptotic cascade.
Experimental Protocols
Objective comparison of MMAF and MMAE performance relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key comparative assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][9]
-
ADC Preparation: Prepare serial dilutions of both the MMAE-ADC and MMAF-ADC in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the payload released from target cells to kill neighboring antigen-negative cells.
Workflow:
Methodology:
-
Cell Preparation: Use an antigen-positive cell line (e.g., BT-474) and an antigen-negative cell line engineered to express a fluorescent protein like GFP (e.g., MCF-7-GFP).[5]
-
Co-culture Seeding: Seed the antigen-positive and GFP-labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1). As a control, seed each cell line in separate wells (monoculture). Total cell density should be around 10,000 cells/well.[5]
-
Treatment: After overnight adherence, treat the co-cultures and monocultures with a fixed, clinically relevant concentration of the MMAE-ADC and MMAF-ADC.
-
Incubation: Incubate the plates for 96 hours.[5]
-
Data Acquisition: Measure the GFP fluorescence intensity using a plate reader to specifically quantify the number of viable antigen-negative cells.
-
Analysis: Compare the viability of the GFP-labeled antigen-negative cells in the co-culture with their viability in the monoculture to determine the extent of bystander killing.
In Vivo Efficacy (Xenograft Tumor Model)
This study assesses the anti-tumor activity of the ADCs in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).[10]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of the mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Treatment: Randomize mice into treatment groups and administer the MMAE-ADC, MMAF-ADC, or a vehicle control intravenously at a specified dose and schedule (e.g., once weekly for 3 weeks).[10]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition between the different treatment groups.
Pharmacokinetic Analysis (LC-MS/MS)
This analysis measures the concentration of the ADC and the free payload in the bloodstream over time.
Methodology:
-
Sample Collection: Administer a single intravenous dose of the MMAE-ADC or MMAF-ADC to rodents. Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile.[13] For quantification of the free payload, a solid-phase extraction may be necessary.[1]
-
LC-MS/MS Analysis: Analyze the processed plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentrations of the total antibody, conjugated ADC, and free MMAE or MMAF.[12][14]
-
Data Analysis: Determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
ADC Stability Assay (in Serum)
This assay evaluates the stability of the ADC and the rate of premature payload release in serum.
Methodology:
-
Incubation: Incubate the MMAE-ADC and MMAF-ADC in human serum at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).[15]
-
Sample Collection: At each time point, take an aliquot of the serum-ADC mixture.
-
Analysis of Free Payload: Quantify the amount of free MMAE or MMAF in the serum using LC-MS/MS to determine the rate of linker cleavage.[16]
-
Analysis of ADC Integrity: Alternatively, use techniques like ELISA or mass spectrometry to measure the average drug-to-antibody ratio (DAR) over time, indicating the loss of payload from the antibody.[15][16]
Conclusion
The choice between MMAE and MMAF as an ADC payload is a critical decision in the drug development process that must be guided by the specific characteristics of the target antigen and the tumor microenvironment. MMAE, with its potent bystander effect, offers a significant advantage for treating tumors with heterogeneous antigen expression. However, this property may also contribute to increased off-target toxicity. Conversely, the less permeable MMAF provides a more targeted approach with a potentially wider therapeutic window, making it ideal for tumors with high and uniform antigen expression. A thorough comparative analysis using the standardized experimental protocols outlined in this guide will enable researchers to make an informed decision, ultimately leading to the development of safer and more effective antibody-drug conjugates.
References
- 1. qps.com [qps.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. MTT (Assay protocol [protocols.io]
- 10. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Assessing the Bystander Effect of Mal-PEG8-Val-Cit-PAB-MMAF ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect of Antibody-Drug Conjugates (ADCs) featuring the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethylauristatin F (Mal-PEG8-Val-Cit-PAB-MMAF) drug-linker. The bystander effect, a critical attribute of ADCs, enables the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity. This guide delves into the underlying mechanisms, presents available comparative data, and provides detailed experimental protocols to assess this phenomenon.
Understanding the Bystander Effect: Mechanism of Action
The bystander effect of an ADC is primarily dictated by the properties of its linker and payload. In the case of this compound ADCs, the process unfolds as follows:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome fuses with a lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the Valine-Citrulline dipeptide linker.[1][2]
-
Payload Release: This enzymatic cleavage triggers the self-immolation of the PAB spacer, releasing the cytotoxic payload, MMAF, into the cytoplasm of the target cell.
-
Induction of Apoptosis: MMAF, a potent tubulin inhibitor, disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the antigen-positive cancer cell.[3]
-
Limited Bystander Killing: For the bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and enter neighboring cells. However, MMAF possesses a charged C-terminal phenylalanine residue, which significantly limits its membrane permeability compared to its uncharged counterpart, MMAE.[2] This inherent property of MMAF curtails the bystander killing capacity of this compound ADCs.
Comparative Analysis of Bystander Killing Potential: MMAF vs. MMAE
While direct quantitative data for the bystander effect of this compound ADCs is limited in publicly available literature, extensive research has compared the bystander capabilities of ADCs carrying MMAF versus those with the closely related payload, MMAE. These studies provide a strong foundation for understanding the expected performance of the target ADC.
The key determinant of the differential bystander effect between MMAE and MMAF is their membrane permeability. MMAE, being uncharged, can readily diffuse across cell membranes, whereas the negatively charged MMAF has significantly lower permeability.[2]
Table 1: Comparison of MMAF and MMAE Payload Properties
| Feature | MMAF (Monomethylauristatin F) | MMAE (Monomethylauristatin E) | Reference(s) |
| Chemical Property | Negatively charged C-terminal phenylalanine | Uncharged | [2] |
| Membrane Permeability | Low | High | [2] |
| Bystander Killing Potential | Limited to negligible | Potent | [1][2] |
Table 2: In Vivo Comparison of MMAE and MMAF ADC Bystander Effect
| ADC Construct | Target | Tumor Model | Outcome | Reference(s) |
| cAC10-vc-MMAE | CD30 | Admixed CD30+ and CD30- tumors | Complete tumor remission in a significant portion of subjects, indicating potent bystander killing. | [1] |
| cAC10-vc-MMAF | CD30 | Admixed CD30+ and CD30- tumors | Only moderate tumor growth delay with no complete remissions, demonstrating a lack of significant bystander effect. | [1] |
Experimental Protocols for Assessing the Bystander Effect
To experimentally quantify and compare the bystander effect of this compound ADCs with other constructs, two primary in vitro assays are widely employed: the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Detailed Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3).
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein for easy identification (e.g., HER2-negative MCF7-GFP).
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the assay duration.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the test ADCs (e.g., this compound ADC vs. a corresponding MMAE ADC) and control antibodies.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-96 hours.
-
-
Data Acquisition and Analysis:
-
The viability of the Ag- cell population is assessed by quantifying the fluorescent signal (e.g., GFP) using a plate reader or high-content imaging system.
-
Alternatively, cells can be harvested and analyzed by flow cytometry to distinguish and quantify the live/dead populations of both Ag+ and Ag- cells using specific markers (e.g., fluorescent protein for Ag- cells and a viability dye like propidium iodide).
-
The percentage of bystander killing is calculated by comparing the viability of the Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Plate Ag+ cells and treat them with the test and control ADCs for a defined period (e.g., 48-72 hours) to allow for ADC processing and payload release.
-
Collect the culture supernatant (conditioned medium). As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Plate Ag- cells and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated cells, indicates a bystander effect.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of ADC Action and Bystander Effect
Caption: ADC mechanism and limited bystander effect of MMAF.
Experimental Workflow: Co-culture Bystander Assay
Caption: Workflow for the co-culture bystander effect assay.
Experimental Workflow: Conditioned Medium Transfer Assay
Caption: Workflow for the conditioned medium transfer assay.
Conclusion
The this compound ADC is designed for targeted cell killing through the intracellular release of the potent tubulin inhibitor, MMAF. While the cleavable Val-Cit linker facilitates efficient payload release within antigen-positive cells, the inherent physicochemical properties of MMAF—specifically its charged nature—significantly restrict its ability to diffuse across cell membranes. Consequently, the bystander effect of this compound ADCs is expected to be minimal when compared to ADCs utilizing membrane-permeable payloads like MMAE. The provided experimental protocols offer robust methodologies for researchers to quantitatively assess and compare the bystander killing capacity of this and other ADC constructs, enabling informed decisions in the drug development process. Further studies directly comparing this compound ADCs with relevant counterparts are warranted to definitively quantify its bystander killing potential.
References
A Comparative Guide to the In Vivo Stability of ADC Linkers
The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index, directly impacting both efficacy and toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in this stability. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy, while a linker that is too stable may prevent efficient payload release at the tumor site. This guide provides a comparative overview of the in vivo stability of different ADC linkers, supported by experimental data and detailed protocols for their assessment.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these two strategies depends on the target antigen, the payload, and the desired mechanism of action.
Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within tumor cells. This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the ADC's overall anti-tumor activity.
Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody to release the payload. This results in the payload being attached to the linker and an amino acid residue from the antibody. This approach generally offers greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[1]
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of an ADC is often assessed by measuring the drug-to-antibody ratio (DAR) over time in preclinical models, such as mice and rats. A decrease in DAR indicates linker cleavage and payload release. The half-life (t1/2) of the ADC in plasma is another key parameter for evaluating its stability.
| Linker Type | Specific Linker Example | Preclinical Model | Key Stability Findings | Analytical Method | Reference |
| Cleavable | |||||
| Peptide-Based | Val-Cit (vc) | Mouse | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity, leading to a gradual decrease in DAR.[2] | LC-qTOF-MS | [2] |
| Triglycyl Peptide (CX) | Mouse | Showed extremely high stability in mouse plasma, comparable to non-cleavable linkers.[3] | Not Specified | [3] | |
| pH-Sensitive | Hydrazone | Human and Mouse Plasma | t1/2 of approximately 2 days.[3] | Not Specified | [3] |
| Silyl Ether-based | Human Plasma | t1/2 of more than 7 days, demonstrating significantly improved stability over traditional acid-cleavable linkers.[3] | Not Specified | [3] | |
| Enzyme-Cleavable | Sulfatase-cleavable | Mouse Plasma | Demonstrated high plasma stability for over 7 days, in contrast to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour.[3] | Not Specified | [3] |
| Non-Cleavable | |||||
| Thioether | SMCC-DM1 | Mouse | Half-life (t1/2) of 10.4 days.[3] | Not Specified | [3] |
Mechanisms of Linker Cleavage and Experimental Workflow
To visualize the processes involved in ADC stability and its assessment, the following diagrams illustrate the cleavage mechanism of a common peptide linker and a typical experimental workflow for evaluating in vivo stability.
Caption: Intracellular cleavage of a Val-Cit linker.
Caption: Workflow for assessing ADC in vivo stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ADC stability. Below are protocols for two common analytical techniques.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To quantify the average number of drug molecules conjugated to an antibody over time in plasma.
Materials:
-
ADC-dosed plasma samples
-
Protein A or anti-human IgG magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Immunocapture:
-
Incubate plasma samples with Protein A or anti-human IgG magnetic beads to capture the ADC and total antibody.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Reduction:
-
Elute the captured ADC from the beads using an elution buffer.
-
Neutralize the eluate.
-
For ADCs conjugated via interchain disulfides, reduce the ADC into its light and heavy chain fragments using a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Inject the reduced sample into an LC-MS system.
-
Separate the light and heavy chains using reverse-phase chromatography.
-
Acquire mass spectra for the different chain species (unconjugated, and conjugated with one or more payload molecules).
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each species.
-
Calculate the average DAR at each time point by taking a weighted average of the different drug-loaded species.
-
Protocol 2: Quantification of Total and Conjugated Antibody by ELISA
Objective: To measure the concentration of total antibody and antibody-drug conjugate in plasma.
Materials:
-
96-well microtiter plates
-
Coating antigen (target of the ADC's antibody)
-
Blocking buffer (e.g., BSA in PBS)
-
ADC-dosed plasma samples
-
Detection antibodies:
-
Anti-human IgG-HRP (for total antibody)
-
Anti-payload antibody-HRP (for conjugated antibody)
-
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the target antigen overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted plasma samples and standards to the wells and incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate.
-
For total antibody measurement, add anti-human IgG-HRP to the wells.
-
For conjugated antibody measurement, add anti-payload antibody-HRP to the wells.
-
Incubate for 1 hour.
-
-
Signal Development:
-
Wash the plate and add the substrate solution.
-
Stop the reaction with a stop solution when sufficient color has developed.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentrations of total and conjugated antibody based on the standard curves. The stability can be assessed by the ratio of conjugated to total antibody over time.[1]
-
Conclusion
The in vivo stability of an ADC linker is a multifaceted property influenced by its chemical nature, the conjugation site, and the biological environment.[4] A thorough understanding and careful selection of the linker are paramount for the development of safe and effective ADC therapeutics. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug developers to comparatively evaluate different linker technologies and make informed decisions in the design of next-generation ADCs.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Benchmarking a New Antibody-Drug Conjugate Against a Mal-PEG8-Val-Cit-PAB-MMAF ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of a novel antibody-drug conjugate (ADC) against a benchmark ADC utilizing the well-characterized Mal-PEG8-Val-Cit-PAB-MMAF linker-payload system. The following sections detail the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation of ADC performance, supported by experimental data.
Introduction to the Benchmark ADC: this compound
The benchmark ADC employs a clinically relevant linker-payload combination designed for targeted delivery of the potent anti-mitotic agent, monomethyl auristatin F (MMAF). MMAF inhibits cell division by blocking tubulin polymerization.[1][2] The linker system consists of:
-
Maleimide (Mal): Enables covalent conjugation to cysteine residues on the antibody.
-
PEG8: A polyethylene glycol spacer that enhances solubility and improves pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is selectively cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][4] This enzymatic cleavage ensures targeted payload release within the cancer cell.
-
p-aminobenzyl carbamate (PAB): A self-immolative spacer that releases the active MMAF payload upon cleavage of the Val-Cit linker.[3]
The charged C-terminal phenylalanine of MMAF reduces its membrane permeability, which is believed to limit the "bystander effect" where the payload diffuses out of the target cell to kill neighboring antigen-negative cells.[5][6]
Mechanism of Action of a Val-Cit-MMAF ADC
The following diagram illustrates the proposed signaling pathway for an ADC utilizing a cleavable Val-Cit linker and an MMAF payload.
Caption: Mechanism of action of a Val-Cit-MMAF ADC.
Comparative Performance Data
The following tables provide a template for summarizing the quantitative data from key experiments, comparing the new ADC against the benchmark this compound ADC.
Table 1: In Vitro Cytotoxicity
| Cell Line (Antigen Expression) | New ADC IC₅₀ (nM) | Benchmark ADC IC₅₀ (nM) |
| Cell Line A (High) | Data | ~0.1 - 10 |
| Cell Line B (Medium) | Data | ~10 - 100 |
| Cell Line C (Low) | Data | >100 |
| Antigen-Negative Cell Line | Data | >1000 |
Note: Benchmark IC₅₀ values are representative ranges compiled from literature on MMAF-based ADCs and can vary based on the antibody and specific cell line.[3][7][8]
Table 2: In Vitro Bystander Killing Effect
| Co-culture Ratio (Ag+ : Ag-) | % Viability of Ag- Cells (New ADC) | % Viability of Ag- Cells (Benchmark ADC) |
| 100% Ag- | Data | ~100% |
| 75% Ag+ : 25% Ag- | Data | Moderately Reduced |
| 50% Ag+ : 50% Ag- | Data | Significantly Reduced |
| 25% Ag+ : 75% Ag- | Data | Minimally Reduced |
Note: The bystander effect of MMAF is generally considered to be limited due to its charged nature.[6]
Table 3: Plasma Stability
| Time Point | % Intact ADC (New ADC) | % Intact ADC (Benchmark ADC) |
| 0 hours | 100 | 100 |
| 24 hours | Data | >95% |
| 72 hours | Data | >90% |
| 168 hours (7 days) | Data | >85% |
Note: Benchmark stability data is representative for Val-Cit linkers in human plasma.[9]
Table 4: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | 0 | Progressive tumor growth |
| New ADC (dose 1) | Data | e.g., Tumor regression, stasis |
| New ADC (dose 2) | Data | e.g., Tumor regression, stasis |
| Benchmark ADC (equivalent dose) | High | Tumor regression |
Note: In vivo efficacy is highly dependent on the tumor model and antibody target.[7][10]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the ADCs on antigen-positive and antigen-negative cell lines.[11][12]
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the new ADC and the benchmark ADC. Remove the culture medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC₅₀ value using a non-linear regression model.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[13][14]
Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Plate the Ag+ and GFP-labeled Ag- cells together in 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number constant. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with the new ADC and the benchmark ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Acquisition: Measure the fluorescence of the GFP-labeled Ag- cells using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to the Ag- cells in monoculture (untreated control). A decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[1]
Methodology:
-
Incubation: Incubate the new ADC and the benchmark ADC in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method, such as affinity chromatography (e.g., Protein A).
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC. The percentage of intact ADC can be calculated based on the initial DAR.
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a relevant animal model.[10]
Methodology:
-
Xenograft Model: Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, new ADC at different doses, benchmark ADC). Administer the treatments intravenously.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Plot the mean tumor volume over time for each group.
Conclusion
This guide provides a standardized approach for the preclinical benchmarking of a new ADC against an established this compound ADC. By adhering to these detailed protocols and data presentation formats, researchers can generate a robust and objective comparative dataset to inform further drug development decisions. The provided diagrams and tables serve as essential tools for the clear and concise communication of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-PEG8-Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
- 10. Mal-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Val-Cit-PAB-MMAF, 863971-56-6 | BroadPharm [broadpharm.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mal-PEG8-Val-Cit-PAB-MMAF
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of Mal-PEG8-Val-Cit-PAB-MMAF, a potent antibody-drug conjugate (ADC) component, is crucial for ensuring the safety of laboratory personnel and protecting the environment. This molecule comprises a highly cytotoxic payload, Monomethyl Auristatin F (MMAF), linked via a cleavable dipeptide linker and a polyethylene glycol (PEG) spacer. Due to the extreme toxicity of MMAF, the entire conjugate must be treated as a hazardous substance, necessitating stringent disposal protocols.
Core Components and Associated Hazards
The hazardous nature of this compound is primarily dictated by its MMAF component, a potent antimitotic agent that inhibits tubulin polymerization.[][2][3][] The Val-Cit-PAB linker is designed to be enzymatically cleaved within target cells, releasing the cytotoxic payload.[][6] The PEG8 component is a biocompatible polymer generally considered non-hazardous.[7][8]
| Component | Function | Primary Hazard |
| Mal (Maleimide) | Linker attachment to the antibody | Skin and respiratory irritant. |
| PEG8 | Spacer, improves solubility | Generally low hazard, not classified as hazardous waste.[9] |
| Val-Cit (Valine-Citrulline) | Enzymatically cleavable linker | Low hazard; designed for biological cleavage.[][6] |
| PAB (p-aminobenzyl alcohol) | Self-immolative spacer | Part of the linker system, low hazard in this context. |
| MMAF | Cytotoxic payload | Highly potent cytotoxic agent , antimitotic.[][2][] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound, applicable to both neat compound and contaminated labware.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Disposable gown
-
Two pairs of chemotherapy-grade nitrile gloves
-
Safety goggles
-
A properly fitted respirator (N95 or higher)
Decontamination of Work Surfaces
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A recommended procedure is a two-step process:
-
Wipe the surface with a solution of sodium hypochlorite (bleach).
-
Follow with a wipe using a 70% ethanol solution to remove bleach residue.
Disposal of Unused Compound and Contaminated Materials
All materials that have come into contact with this compound must be disposed of as hazardous cytotoxic waste. This includes, but is not limited to:
-
Unused or expired compound
-
Contaminated vials and containers
-
Pipette tips
-
Gloves, gowns, and other disposable PPE
-
Bench paper and other absorbent materials
Disposal Workflow:
References
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Bot Detection [iris-biotech.de]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
Navigating the Safe Handling of Mal-PEG8-Val-Cit-PAB-MMAF: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical information for personnel handling the highly potent antibody-drug conjugate (ADC) linker payload, Mal-PEG8-Val-Cit-PAB-MMAF. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidelines are based on the known hazards of its cytotoxic component, Monomethyl Auristatin F (MMAF), and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and ADCs.
Monomethyl auristatin F (MMAF) is a synthetic antineoplastic agent that functions as a potent antimitotic agent by inhibiting tubulin polymerization.[1] When conjugated to an antibody, it is designed to be delivered specifically to target cells.[1] The extreme cytotoxicity of MMAF necessitates stringent handling protocols to prevent occupational exposure.
Personal Protective Equipment (PPE) and Engineering Controls
The primary principle for handling this compound is containment. Engineering controls are the most critical barrier to exposure, with personal protective equipment serving as a crucial secondary defense. All operations involving the solid form of this compound should be conducted within a certified containment system, such as a glovebox or a compounding aseptic containment isolator (CACI).
Below is a summary of the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove overlapping the cuff. | Prevents skin contact with the cytotoxic compound. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from contamination. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a fit-tested N95 respirator. | Prevents inhalation of aerosolized particles. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational and Disposal Plans
A clear and well-rehearsed plan for both routine handling and emergency situations is essential.
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE, spill kit components, and waste disposal containers are readily accessible.
-
Verify that the containment system (e.g., glovebox) is functioning correctly and under negative pressure.
-
-
Donning PPE:
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, respiratory protection, and eye protection.
-
-
Handling:
-
Perform all manipulations of the solid compound within the containment system.
-
If working with solutions, handle them in a chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
-
-
Doffing PPE:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
The general order for removal is: outer gloves, gown, shoe covers, eye protection, respiratory protection, and finally inner gloves.
-
Dispose of all disposable PPE as cytotoxic waste.
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure.
-
Evacuate and Alert:
-
Immediately evacuate the affected area.
-
Alert others in the vicinity and the designated safety officer.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Don the full set of recommended PPE before entering the spill area.
-
-
Contain and Clean:
-
For liquid spills, cover with an absorbent material from a chemotherapy spill kit.
-
For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Working from the outside in, carefully clean the spill area.
-
Place all contaminated materials into a designated cytotoxic waste container.
-
-
Decontaminate:
-
Decontaminate the area using a suitable agent, such as a 10% bleach solution followed by a neutralizing agent (e.g., sodium thiosulfate), and then rinse with water.
-
-
Report:
-
Document the spill and the clean-up procedure according to institutional guidelines.
-
Disposal Plan
All materials that come into contact with this compound must be disposed of as cytotoxic waste.
| Waste Type | Disposal Container |
| Sharps | Puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste". |
| Solid Waste (PPE, consumables) | Thick, leak-proof plastic bags or containers clearly labeled as "Cytotoxic Waste". |
| Liquid Waste | Leak-proof, sealed containers clearly labeled as "Cytotoxic Waste". |
All cytotoxic waste must be handled and disposed of in accordance with local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste facility.[2]
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Step-by-step spill response plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
